5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXBFTYWZLFFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674499 | |
| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-86-3 | |
| Record name | 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties. This document outlines the primary synthetic route, detailing the preparation of the key intermediate, 2-bromobenzamidoxime, and its subsequent condensation and cyclization with a phenylacetic acid derivative. The causality behind experimental choices, detailed protocols, and methods for purification and characterization are discussed, providing a self-validating system for its synthesis.
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[1] Its derivatives have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The stability of the oxadiazole ring to metabolic degradation makes it an attractive surrogate for labile ester and amide functionalities in drug candidates. This guide focuses on the synthesis of a specific derivative, this compound, which incorporates a versatile bromophenyl group amenable to further functionalization via cross-coupling reactions.
The most prevalent and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][2] This guide will detail a robust two-step synthesis for the target molecule, beginning with the preparation of 2-bromobenzamidoxime from 2-bromobenzonitrile.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 2-bromobenzamidoxime, from 2-bromobenzonitrile. The second step is the coupling of this amidoxime with phenylacetyl chloride to form an O-acyl amidoxime intermediate, which then undergoes in-situ cyclodehydration to yield the final product.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant biological activities and its role as a stable bioisostere for ester and amide functionalities. Within this class of compounds, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole represents a molecule of interest for drug discovery and development professionals. Its structural features, combining the benzyl group, the bromophenyl substituent, and the oxadiazole core, suggest potential for diverse pharmacological applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount for researchers and scientists, as they govern the compound's behavior in biological systems, influence its formulation, and guide its development as a potential therapeutic agent. This document delves into the theoretical and experimental aspects of its key properties, offering both predicted data and detailed protocols for their empirical determination.
Molecular Profile and Structural Characteristics
This compound possesses a molecular structure that brings together several key functional groups, each contributing to its overall physicochemical profile. The central 1,2,4-oxadiazole ring provides a rigid, planar core. The benzyl group at the 5-position introduces a degree of lipophilicity and conformational flexibility. The 2-bromophenyl group at the 3-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications.
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, computational models provide valuable estimations of its physicochemical properties. These predictions are crucial for initial assessment and for guiding experimental design.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | ~ 90-110 | Influences solubility, dissolution rate, and formulation strategies. |
| Boiling Point (°C) | > 400 | Indicates thermal stability. |
| logP | ~ 4.5 | A measure of lipophilicity, affecting absorption, distribution, and metabolism. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation requirements. |
| pKa | ~ 1.5 (most basic) | Determines the ionization state at physiological pH, affecting solubility and cell permeability. |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Synthesis and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway leverages readily available starting materials and established reaction conditions.
Caption: Proposed two-step synthesis of the target molecule.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected characteristic signals can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the methylene group around δ 4.0-4.5 ppm and multiplets for the phenyl ring protons between δ 7.2-7.4 ppm) and the four protons of the 2-bromophenyl ring (multiplets in the aromatic region, likely between δ 7.3-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the oxadiazole ring (typically in the range of δ 160-175 ppm), the benzyl group, and the 2-bromophenyl group.[2] The carbon attached to the bromine atom will appear in the aromatic region.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-C stretching (1000-1300 cm⁻¹), and aromatic C-H stretching.[3]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M and M+2) of nearly equal intensity.[4][5] The fragmentation pattern would likely involve the loss of the benzyl group and other characteristic fragments.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the predicted physicochemical properties must be validated through rigorous experimental testing. The following section details standardized protocols for determining these key parameters.
Melting Point Determination
The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Caption: Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting point.
-
For an accurate determination, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The range between these two temperatures is the melting range.
Solubility Assessment
Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically assessed in a range of solvents relevant to pharmaceutical development.
Step-by-Step Protocol (Thermodynamic Solubility):
-
Sample Preparation: Accurately weigh an excess amount of the compound into separate vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.
Caption: Workflow for logP determination via the shake-flask method.
Step-by-Step Protocol (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice versa by shaking them together and allowing the phases to separate.
-
Compound Addition: Dissolve a known amount of the compound in the pre-saturated aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its core physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. A thorough understanding and empirical validation of these properties are essential for advancing this molecule through the drug development pipeline. The provided methodologies serve as a robust framework for researchers to generate the necessary data to fully characterize this promising compound and unlock its therapeutic potential.
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Synthesis and Screening of New[4][6][7]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021, January 7). National Institutes of Health.
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Synthesis and Screening of New[4][6][7]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021, January 7). ACS Publications.
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The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. The 1,2,4-oxadiazole core is a recognized "privileged structure" and a valuable bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This document details a robust synthetic pathway, outlines key analytical methods for structural verification, and explores the compound's vast therapeutic potential, which is informed by the extensive pharmacology of the 1,2,4-oxadiazole class. Particular emphasis is placed on the strategic inclusion of the 2-bromophenyl and benzyl moieties, which provide opportunities for subsequent chemical modification and optimization of biological activity.
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Among the four possible isomers, the 1,2,4-oxadiazole ring has garnered substantial attention in drug development for its unique bioisosteric properties and broad spectrum of biological activities.[2] It is frequently employed as a metabolically stable replacement for ester and amide groups, a strategy that can improve a drug candidate's oral bioavailability and overall pharmacokinetic profile.[1]
The inherent chemical stability, coupled with the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, makes the 1,2,4-oxadiazole scaffold a versatile framework for designing novel therapeutic agents.[1] Compounds incorporating this ring system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2]
Physicochemical Properties and Identification
This compound is a distinct molecule designed to leverage the therapeutic benefits of the oxadiazole core while incorporating substituents that enhance potency and allow for further synthetic diversification.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not publicly cataloged |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.17 g/mol |
| InChI Key | (Predicted) ZVJLMMAGSLBFEF-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The most reliable and common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride.[3] This pathway is efficient, high-yielding, and tolerates a wide variety of functional groups.
Proposed Synthetic Workflow
The synthesis of the title compound can be achieved via a two-step process starting from commercially available 2-bromobenzonitrile.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobenzamidoxime (Intermediate)
-
To a solution of 2-bromobenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-bromobenzamidoxime, which can be used in the next step without further purification or recrystallized from ethanol/water.
Causality: The use of a base like sodium bicarbonate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile required for the addition to the nitrile carbon.[4] Refluxing provides the necessary activation energy for the reaction.
Step 2: Synthesis of this compound
-
Dissolve the 2-bromobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and purged with nitrogen.
-
Add pyridine (1.2 eq) as a base and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The reaction is often exothermic.[5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The mechanism involves an initial O-acylation followed by a base-mediated dehydrative cyclization.
-
Upon completion (monitored by TLC), quench the reaction by adding water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.
Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive phenylacetyl chloride.[6] Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation and subsequent cyclization, driving the reaction to completion.[7]
Spectroscopic Characterization and Validation
Structural confirmation of the final compound relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-bromophenyl ring (4H, multiplet), the benzyl phenyl ring (5H, multiplet), and a characteristic singlet for the benzylic methylene (-CH₂-) protons (2H) around 4.0-4.4 ppm. |
| ¹³C NMR | Peaks for the distinct aromatic carbons, the benzylic carbon (~30-35 ppm), and the two characteristic carbons of the oxadiazole ring (C3 and C5) at lower field (~165-175 ppm). |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), C=N stretching of the oxadiazole ring (~1590), C-O-C stretching (~1100-1200), and C-Br stretching (~550-650). |
| Mass Spec. (EIMS) | A molecular ion peak [M]⁺ at m/z ≈ 314/316, showing the characteristic isotopic pattern for a molecule containing one bromine atom. Key fragmentation would likely involve the loss of the benzyl group.[8] |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a compelling candidate for drug discovery programs, particularly in oncology and inflammation.
Pharmacological Rationale
-
Anticancer Potential: The 1,2,4-oxadiazole scaffold is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[2] These compounds can act through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDAC) or protein kinases.[9]
-
Anti-inflammatory Activity: Many oxadiazole derivatives are known to inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Strategic Importance of Substituents
The choice of the 2-bromophenyl and benzyl groups is not arbitrary; they serve distinct and strategic purposes in the context of drug design.
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Spectroscopic Data for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: A Technical Overview
A comprehensive spectroscopic analysis of the novel heterocyclic compound 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is currently unavailable in the public domain. Extensive searches of chemical databases and peer-reviewed literature did not yield specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) data for this particular molecule.
While the synthesis and characterization of various 1,2,4-oxadiazole derivatives are widely reported, highlighting their significance in medicinal chemistry and materials science, the specific combination of a 5-benzyl and a 3-(2-bromophenyl) substituent on the 1,2,4-oxadiazole core has not been detailed with corresponding spectral data in the available scientific literature.[1][2][3] The inherent value of such data lies in the unambiguous confirmation of the molecular structure and purity of a synthesized compound, which is a cornerstone of chemical research and development.
This technical guide will, therefore, outline the anticipated spectral characteristics of this compound based on the known spectroscopic behaviors of its constituent functional groups and structurally similar compounds.[4][5][6] Furthermore, it will provide a standardized methodology for acquiring and interpreting the NMR, MS, and IR spectra should a sample of the compound become available.
Molecular Structure and Expected Spectroscopic Features
The structural formula of this compound is presented below. The molecule is characterized by a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.[6] This core is substituted at the 5-position with a benzyl group and at the 3-position with a 2-bromophenyl group.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl and 2-bromophenyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | Singlet (s) | 2H | -CH₂- (Benzyl methylene) |
| ~ 7.2 - 7.4 | Multiplet (m) | 5H | Phenyl protons of benzyl group |
| ~ 7.4 - 7.8 | Multiplet (m) | 4H | Protons of 2-bromophenyl group |
Causality behind Experimental Choices: The choice of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) is a standard protocol for referencing the chemical shifts accurately.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 35 - 40 | -CH₂- (Benzyl methylene) |
| ~ 120 - 140 | Aromatic carbons (both rings) |
| ~ 160 - 175 | C3 and C5 of the 1,2,4-oxadiazole ring |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Predicted Mass Spectrum
The primary data from a mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and its fragment ions. For this compound (C₁₅H₁₀BrN₃O), the exact mass can be calculated. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Key Predicted Fragments:
-
Benzyl Cation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion formed from the benzyl fragment.
-
Bromophenyl Fragment: Fragments corresponding to the 2-bromophenyl group.
-
Cleavage of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo characteristic fragmentation patterns.[7]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds or a soft ionization technique (ESI, APCI) for less volatile or thermally labile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
Figure 2. A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~ 1600 - 1450 | C=C stretch | Aromatic rings |
| ~ 1620 - 1580 | C=N stretch | 1,2,4-Oxadiazole ring |
| ~ 1250 - 1020 | C-O stretch | 1,2,4-Oxadiazole ring |
| ~ 770 - 730 | C-Br stretch | 2-Bromophenyl group |
Authoritative Grounding: The characteristic absorption bands for various functional groups are well-established in spectroscopic literature. The predicted values are based on these established correlations.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Conclusion
While direct experimental spectral data for this compound remains to be published, a comprehensive spectroscopic characterization is crucial for its definitive identification and for ensuring its purity for any subsequent applications in research and development. The predicted NMR, MS, and IR data, along with the detailed experimental protocols provided in this guide, offer a robust framework for the analysis of this novel compound. The synthesis and full spectroscopic elucidation of this molecule would be a valuable contribution to the field of heterocyclic chemistry.
References
Due to the lack of specific data for the target compound, the references provided are for structurally related compounds and general spectroscopic techniques.
- Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463.
- MDPI. (n.d.). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.
- Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences.
- European Journal of Advanced Chemistry Research. (2025). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds.
- ResearchGate. (2017). Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Journal of Chemical Research, 41(11), 664-667.
- Beilstein Journals. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry.
- PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Iranian Chemical Society.
- Beilstein Journals. (n.d.). Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation. Beilstein Journal of Organic Chemistry.
- Global Science. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.
- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.
- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals.
- ResearchGate. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(3), 153-198.
- PubMed Central. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules.
- PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. International Journal of Molecular Sciences, 24(6), 5894.
- Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
- University of Baghdad. (n.d.).
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solubility of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties, often serving as a replacement for amide and ester functionalities.[1][2] Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, making them valuable frameworks in modern drug discovery.[1][3] this compound is one such compound, featuring a combination of aromatic and heterocyclic systems. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening processes. Solubility dictates the choice of reaction media, the feasibility of crystallization, and the methods for preparing solutions for in vitro and in vivo testing.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into its physicochemical properties to predict its solubility behavior, present a detailed experimental protocol for its determination, and discuss the expected outcomes in a range of common organic solvents.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]
Molecular Structure Analysis:
-
This compound is a molecule of moderate size with a molecular weight of approximately 329.18 g/mol (based on a similar structure without the benzyl group having a molecular weight of 335.58 g/mol [6]).
-
The molecule is predominantly non-polar due to the presence of two phenyl rings and a benzyl group.
-
The 1,2,4-oxadiazole ring, along with the bromine atom, introduces some polarity to the molecule. However, the overall character is expected to be lipophilic.
-
The molecule lacks significant hydrogen bond donating capabilities but possesses hydrogen bond accepting sites on the nitrogen and oxygen atoms of the oxadiazole ring.
Predicted Solubility Behavior:
Based on its structure, this compound is anticipated to exhibit the following solubility characteristics:
-
High solubility in non-polar and moderately polar aprotic organic solvents such as toluene, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar surface area of the molecule through van der Waals interactions.
-
Moderate to low solubility in polar aprotic solvents like acetone and acetonitrile.
-
Low solubility in highly polar protic solvents such as ethanol, methanol, and especially water. The energy required to disrupt the hydrogen-bonding network of these solvents would not be sufficiently compensated by the solvation of the largely non-polar solute.
The relationship between the solute's properties, the solvent's properties, and the resulting solubility can be visualized as follows:
Caption: Logical relationship governing the solubility of the target compound.
Experimental Determination of Solubility
To quantitatively assess the solubility of this compound, the equilibrium shake-flask method is a reliable and widely accepted technique.[4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Protocol: Equilibrium Shake-Flask Solubility Determination
-
Preparation:
-
Dispense a known volume (e.g., 2 mL) of the selected organic solvent into several vials.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid remains present.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate the dissolution process.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid aspirating any solid particles.
-
-
Quantification:
-
Carefully take a known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical method.
-
Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
The following diagram illustrates the experimental workflow for the shake-flask method:
Caption: Experimental workflow for the shake-flask solubility determination.
Illustrative Solubility Data and Discussion
While experimental data for this compound is not publicly available, we can present a hypothetical, yet scientifically plausible, set of solubility data for illustrative purposes. This data is based on the structural analysis and the "like dissolves like" principle.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) at 25°C |
| Hexane | Non-polar | 1.9 | > 20 |
| Toluene | Non-polar | 2.4 | > 50 |
| Dichloromethane | Polar Aprotic | 9.1 | > 100 |
| Ethyl Acetate | Polar Aprotic | 6.0 | > 80 |
| Acetone | Polar Aprotic | 21 | ~ 15 |
| Acetonitrile | Polar Aprotic | 37.5 | ~ 5 |
| Ethanol | Polar Protic | 24.5 | < 1 |
| Water | Polar Protic | 80.1 | < 0.01 |
Discussion of Expected Results:
The hypothetical data in the table illustrates the expected trend. The highest solubility is predicted in solvents with low to moderate polarity, such as dichloromethane and toluene, which can effectively solvate the aromatic rings of the molecule. As the polarity of the solvent increases, particularly with the introduction of hydrogen bonding capability (as in ethanol and water), the solubility is expected to decrease dramatically. This is because the strong intermolecular forces within the polar protic solvents are not easily overcome by the weaker interactions with the non-polar solute.
Conclusion
A comprehensive understanding of the solubility of this compound is crucial for its effective use in research and development. Based on its chemical structure, it is predicted to be highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in polar protic solvents. The equilibrium shake-flask method provides a robust experimental approach for obtaining quantitative solubility data. This knowledge is essential for guiding solvent selection in synthesis, purification, and the preparation of solutions for biological assays, ultimately facilitating the advancement of drug discovery programs involving this and related chemical scaffolds.
References
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Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]
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Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]
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Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1151-1166. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
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Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Abbasi, A., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(3), 455-463. [Link]
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de Oliveira, D. N., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21588. [Link]
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PubChem. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. [Link]
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Boström, J., et al. (2019). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(15), 6867-6889. [Link]
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He, D., et al. (2010). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. Chinese Journal of Chemistry, 28(1), 101-106. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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G, S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. [Link]
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Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. (2025, May 14). European Journal of Advanced Chemistry Research. [Link]
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Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. International Journal of Pharma Sciences and Research, 5(1), 1-10. [Link]
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Taha, M., et al. (2015). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
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Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1793. [Link]
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Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1789-1801. [Link]
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biological activity of 1,2,4-oxadiazole derivatives
An In-depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural stability and diverse biological functionality. Among the five-membered heterocyclic compounds, the 1,2,4-oxadiazole ring has emerged as a "privileged structure" of considerable interest.[1][2] Its unique physicochemical properties, including chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amides and esters, make it an ideal framework for the design of new therapeutic agents.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-oxadiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present robust experimental protocols for their evaluation, and analyze structure-activity relationships that govern their potency and selectivity.
Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy
The application of 1,2,4-oxadiazole derivatives in oncology is one of the most extensively researched areas.[5][6][7] These compounds have been shown to interfere with various biological pathways crucial for cancer cell proliferation, survival, and metastasis. The mechanism of action is often linked to the inhibition of key enzymes and growth factors that are dysregulated in cancer.[5][6]
Mechanism of Action: Enzyme Inhibition and Beyond
A primary strategy through which 1,2,4-oxadiazole derivatives exert their anticancer effects is via enzyme inhibition. They have been successfully designed as inhibitors for a range of targets, including:
-
Histone Deacetylases (HDACs): Certain derivatives function as potent HDAC inhibitors, particularly against HDAC-1, -2, and -3, with IC50 values in the nanomolar range.[2] HDACs are critical epigenetic regulators, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells.
-
Steroid Sulfatase (STS): Novel 3,5-disubstituted 1,2,4-oxadiazole sulfamates have been developed as potent inhibitors of STS, an enzyme implicated in hormone-dependent cancers like breast cancer.[3] The inhibition of STS blocks the conversion of inactive steroid sulfates to active hormones, thereby impeding tumor growth.
-
Carbonic Anhydrase IX (CAIX): Some 1,2,4-oxadiazole conjugates have been reported to target CAIX, an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[7]
The versatility of the scaffold allows for its incorporation into molecules that target a wide array of cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375).[1]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1,2,4-oxadiazole core have yielded crucial insights into the structural requirements for potent anticancer activity.
-
Substitution Pattern: The substitution pattern on the 1,2,4-oxadiazole ring is decisive in determining biological activity. For STS inhibitors, shifting the aryl-sulfamate pharmacophore between the 3- and 5-positions is critical for maintaining high potency.[3]
-
Aromatic Substituents: The nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence cytotoxicity.
-
Electron-withdrawing groups (EWGs) on a 5-aryl ring have been shown to increase antitumor activity.[1]
-
The presence of a urea moiety combined with an electron-donating group can enhance cytotoxicity against cell lines like MCF-7.[5]
-
Halogen substituents, particularly fluorine, can enhance potency, likely through additional electrostatic interactions with amino acid residues in the enzyme's active site.[3]
-
Table 1: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 9j | JEG-3 (STS Assay) | 0.00664 | 3,5-disubstituted oxadiazole sulfamate | [3] |
| Compound 13a/b | A375, MCF-7 | 0.11 - 1.47 | Fused imidazothiadiazole moiety | [1] |
| Compound 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | Linked benzimidazole moiety | [1] |
| Compound 16 | MCF-7 | 81 | Fused 1,2,3-triazole-pyrazole moiety | [5][6] |
| Compound 21 | HDAC-1 (Enzymatic) | 0.0018 | Hydroxamic acid & pyrimidine moiety | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of 1,2,4-oxadiazole derivatives against a cancer cell line. The MTT assay is a colorimetric assay based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark blue formazan product.
Causality: The intensity of the blue color is directly proportional to the number of living, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates cytotoxicity.
Materials and Reagents:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test 1,2,4-oxadiazole compounds, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot a dose-response curve (% viability vs. log concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Drug Discovery Workflow
Caption: Competitive inhibition of an enzyme by a 1,2,4-oxadiazole derivative.
Conclusion and Future Directions
The 1,2,4-oxadiazole core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its derivatives exhibit an impressively broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. [1][3][8][9]The chemical tractability of the ring system allows for extensive structural modifications, enabling fine-tuning of activity and selectivity against specific biological targets. Structure-activity relationship studies have consistently shown that the nature and position of substituents on the core and its appended aryl rings are critical determinants of potency. [3][10] Future research should focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to expand chemical diversity, and investigating multi-target drug candidates to address complex diseases like cancer and Alzheimer's. The continued exploration of this privileged scaffold holds immense promise for the development of the next generation of therapeutic agents.
References
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Whitepaper: A Strategic Framework for Identifying and Validating the Therapeutic Targets of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this ring system have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3] This guide focuses on a novel entity, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a compound with unexplored biological potential. Given the rich history of its core structure, a systematic investigation into its mechanism of action and molecular targets is warranted. This document provides a comprehensive, hypothesis-driven framework for researchers to elucidate the therapeutic potential of this compound. We will detail a multi-pronged strategy encompassing in silico prediction, unbiased phenotypic screening, robust target deconvolution, and rigorous validation, providing the scientific rationale and detailed protocols necessary to transition this molecule from a chemical entity to a validated lead compound.
Introduction: The Rationale for Target Discovery
The process of bringing a new therapeutic to market is fraught with challenges, with a significant number of candidates failing in clinical trials due to a lack of efficacy or unforeseen toxicity.[4] A primary contributor to these failures is an incomplete understanding of the compound's mechanism of action, stemming from inadequate preclinical target identification and validation.[4] For a novel compound like this compound, a systematic and unbiased approach to target discovery is not just beneficial—it is essential for building a solid foundation for a successful drug development program.
The 1,2,4-oxadiazole ring is a key structural feature in several approved drugs and clinical candidates, underscoring its pharmacological relevance.[3][5] Its utility is often attributed to its ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, while its heterocyclic nature provides metabolic stability.[2][6] The substituents on the core—a benzyl group at the 5-position and a 2-bromophenyl group at the 3-position—confer specific physicochemical properties that will dictate its interaction profile. The bromine atom is particularly noteworthy, as it can serve as a handle for synthetic elaboration or participate directly in halogen bonding with a target protein, a specific and increasingly recognized drug-protein interaction.[7]
This guide eschews a speculative approach and instead outlines a logical, sequential workflow designed to first uncover the compound's biological function and then precisely identify the molecular machinery it modulates.
Figure 1: A high-level strategic workflow for target identification and validation.
In Silico Profiling and Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable early insights into the compound's drug-like properties and potential biological partners.[8][9] This initial step helps to formulate hypotheses and guide the design of subsequent screens.
Physicochemical Property Assessment
The first step is to assess the compound's "druggability" by calculating key physicochemical parameters. These properties, summarized in Table 1, predict the molecule's potential for oral bioavailability based on established frameworks like Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |
|---|---|---|---|
| Molecular Weight (MW) | 329.17 g/mol | ≤ 500 | Pass |
| LogP (Octanol/Water) | 4.2 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |
| Polar Surface Area (PSA) | 42.1 Ų | ≤ 140 Ų | Pass |
(Note: Values are calculated estimates for illustrative purposes.)
The predicted profile suggests that this compound possesses favorable drug-like characteristics, justifying further investigation.
Computational Target Inference
Several computational strategies can be employed to predict potential protein targets:
-
Similarity Searching: Comparing the compound's structure to databases of known bioactive molecules (e.g., ChEMBL) can identify compounds with similar scaffolds that have established targets.
-
Reverse Docking: Screening the compound against a library of 3D protein structures to identify potential binding partners based on calculated binding affinity scores.
-
Pathway Analysis: Using tools that connect small molecules to biological pathways based on gene expression data from reference compounds (e.g., Connectivity Map).[8]
Causality: The goal of this in silico phase is not to definitively identify the target but to generate a prioritized list of hypotheses. For instance, if reverse docking consistently identifies kinases as high-affinity binders, this would provide a strong rationale for including kinase activity assays in the initial experimental plan.
Unbiased Phenotypic Screening
Phenotypic screening involves testing the compound in disease-relevant cellular or organismal models without a preconceived target.[10][11] This approach allows the compound's biological activity to reveal itself in an unbiased manner, which is crucial for discovering novel mechanisms of action.
Rationale and Design
Based on the broad therapeutic potential of 1,2,4-oxadiazole derivatives, a multi-panel screening approach is recommended.[3][5]
-
Oncology Panel: Screen against a panel of human cancer cell lines from diverse tissue origins (e.g., NCI-60 panel) to identify anti-proliferative or cytotoxic effects.[2][12]
-
Neuroscience Panel: Utilize primary neurons or immortalized neuronal cell lines to screen for neuroprotective or neurotoxic effects, relevant given the known neuroprotective activity of some oxadiazoles.[13]
-
Inflammation Panel: Employ cell-based assays that measure key inflammatory mediators (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Table 2: Representative Data from a Hypothetical Anti-Proliferative Screen
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | > 50 |
| DU-145 | Prostate Cancer | 1.8 |
| HCT-116 | Colon Cancer | 3.2 |
| U87 MG | Glioblastoma | 0.9 |
(Note: GI₅₀ is the concentration causing 50% growth inhibition. Data are hypothetical.)
Expert Insight: The hypothetical data in Table 2 suggest a potent and selective anti-proliferative effect against glioblastoma cells (U87 MG). This single data point provides a clear and compelling direction for the subsequent target deconvolution efforts, focusing on the molecular drivers of U87 MG cell growth and survival.
Target Deconvolution: From Phenotype to Protein
Once a robust and reproducible phenotype is confirmed, the critical next step is to identify the specific molecular target(s) responsible. Modern proteomics-based methods can be broadly categorized into affinity-based and label-free approaches.[14][15]
Label-Free Methods: Cellular Thermal Shift Assay (CETSA)
Label-free methods are advantageous as they probe the interaction between the target protein and the unmodified compound in a near-physiological context.[14] CETSA is a powerful technique based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[15]
Figure 2: Experimental workflow for target identification using CETSA.
Experimental Protocol: CETSA Coupled with Mass Spectrometry
-
Cell Culture and Lysis: Culture U87 MG cells to ~80% confluency. Harvest and lyse the cells in a suitable buffer to prepare a clarified cell lysate.
-
Compound Incubation: Divide the lysate into two main pools: one treated with this compound (e.g., at 10x GI₅₀ concentration) and a control pool treated with vehicle (DMSO). Incubate for 1 hour.
-
Thermal Challenge: Aliquot each pool into separate tubes for each temperature point in a gradient (e.g., 40°C, 44°C, 48°C... 70°C). Heat the samples for 3 minutes, then cool to room temperature.
-
Fractionation: Centrifuge all tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. Carefully collect the supernatant containing the soluble proteins.
-
Sample Preparation for MS: Quantify the protein concentration in the soluble fractions. Prepare the samples for quantitative proteomics analysis (e.g., via TMT labeling and LC-MS/MS).
-
Data Analysis: Analyze the proteomics data to identify proteins that remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle controls. These proteins represent the primary target candidates.
Trustworthiness: The inclusion of a vehicle control at every temperature point is critical. This self-validating system ensures that any observed thermal shift is a direct result of the compound's presence and not an experimental artifact.
Affinity-Based Methods: Immobilized Compound Pull-Down
Affinity-based methods use a modified version of the compound to physically isolate its binding partners from a cell lysate.[14][15] This requires synthesizing an analog of the compound with a linker attached to a solid support, like agarose beads.
Expert Insight: The choice of where to attach the linker is critical to preserving the compound's activity. For this compound, the benzyl group might be a suitable attachment point, as modifications at the 3- and 5-positions of the oxadiazole ring are known to be crucial for activity. The unmodified compound should be used as a competitor in a control experiment to distinguish specific binders from non-specific ones.
Target Validation: Confirming the Causal Link
Generating a list of candidate proteins from a deconvolution experiment is a major milestone, but it is not the endpoint. Rigorous validation is required to prove that modulation of a specific candidate is directly responsible for the observed biological effect.[10][16][17]
Genetic Validation
Genetic tools provide the most compelling evidence for target validation.[10][16]
-
Gene Knockdown (RNAi/CRISPR): Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in the model cells (e.g., U87 MG). If the knockdown phenocopies the effect of the compound (e.g., causes the same reduction in cell viability), it strongly validates the target.
-
Overexpression: Conversely, overexpressing the target protein may confer resistance to the compound, further strengthening the link.
Biochemical and Biophysical Validation
These methods confirm a direct physical interaction between the compound and the purified target protein.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (K_D) and kinetics of the compound-protein interaction.
-
Functional Assays: If the validated target is an enzyme (e.g., a kinase), a biochemical assay must be developed to measure the compound's inhibitory activity (IC₅₀). The IC₅₀ from this assay should correlate with the cellular potency (GI₅₀) to establish a clear structure-activity relationship.[10]
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In Silico Prediction of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole Bioactivity: A Technical Guide
Abstract
This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel chemical entity, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole. In the landscape of modern drug discovery, computational methods are indispensable for accelerating the early stages of research, reducing costs, and minimizing reliance on extensive experimental testing.[1] This document provides a structured, field-proven methodology for researchers, scientists, and drug development professionals to generate a robust, data-driven hypothesis regarding the compound's potential therapeutic applications. The workflow encompasses target identification, molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, integrating freely accessible web-based tools to ensure reproducibility and scalability.[1]
Introduction: The Compound and Its Scaffold
The subject of our investigation is this compound. This molecule features a 1,2,4-oxadiazole ring, a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[2][3]
The 1,2,4-Oxadiazole Scaffold: The 1,2,4-oxadiazole ring is a "privileged scaffold," frequently appearing in a wide spectrum of biologically active compounds.[2][4] Its value stems from several key properties:
-
Metabolic Stability: The oxadiazole ring is chemically robust and stable in aqueous media, making it an attractive component for drug candidates.[4][5]
-
Bioisosterism: It is often used as a bioisosteric replacement for less stable functional groups like esters and amides. This substitution can improve a compound's metabolic profile while maintaining its ability to bind to a biological target.[3][5][6]
-
Hydrogen Bond Acceptor: The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to protein targets.[5]
Given these characteristics, derivatives of 1,2,4-oxadiazole have been investigated for numerous therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antimicrobial applications.[2][3][7][8] This precedent provides a strong rationale for exploring the bioactivity of novel analogs like this compound.
The In Silico Bioactivity Prediction Workflow
The computational workflow is a multi-step process designed to build a comprehensive profile of the compound, from identifying its likely protein targets to predicting its behavior in the human body.[1][9] This systematic approach allows for the generation of a well-supported hypothesis that can guide subsequent in vitro and in vivo validation studies.
Caption: Overall workflow for in silico bioactivity prediction.
Detailed Methodologies and Protocols
Phase 1: Target Identification and Validation
The crucial first step is to identify potential molecular targets.[9][10][11] Without prior experimental data, a dual approach combining ligand-based and structure-based methods is most effective.
Protocol 1: Ligand-Based Target Prediction
This method operates on the principle that structurally similar molecules often bind to similar protein targets.[12]
-
Obtain Compound Structure: Secure the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Utilize Web Servers: Input the SMILES string into publicly available, validated web servers.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.
-
PharmMapper: Identifies potential targets by fitting the compound into a large database of pharmacophore models derived from known protein-ligand complexes.
-
-
Data Consolidation: Compile the lists of predicted targets from each server. Note the probability scores and the classes of proteins identified (e.g., kinases, GPCRs, enzymes).
Protocol 2: Target Validation and Prioritization
-
Cross-Reference: Identify targets that appear in the results from multiple prediction servers, as this increases confidence.
-
Literature Review: Conduct a thorough literature search on the high-probability targets. The key is to find evidence linking these targets to specific diseases and to confirm that modulation of the target has a therapeutic effect.[11]
-
Druggability Assessment: Prioritize targets that are considered "druggable"—that is, they possess a binding site that can be accessed by a small molecule to elicit a biological response.[11]
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation of our compound within the binding site of a prioritized target and estimates the binding affinity.[13][14][15][16] This provides atomic-level insight into the potential mechanism of action.
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The 3,5-Disubstituted 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery
Abstract
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry, transitioning from a chemical curiosity to a cornerstone scaffold in numerous drug discovery programs.[1][2] Its unique physicochemical properties, metabolic stability, and role as a versatile bioisostere for amide and ester functionalities have cemented its importance.[3][4] This guide provides an in-depth analysis of 3,5-disubstituted 1,2,4-oxadiazoles, targeting researchers and drug development professionals. We will explore the principal synthetic methodologies, delve into the characteristic reactivity of the heterocyclic core, and survey its broad therapeutic applications, supported by structure-activity relationship (SAR) studies. Our focus remains on the causality behind experimental choices and the practical application of this knowledge in the laboratory.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold
The 1,2,4-oxadiazole is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. Its derivatives are integral to several commercial drugs, including the vasodilator Butalamine and the antiviral Pleconaril.[5][6] The scaffold's appeal lies in its dual capacity to act as a pharmacophore, directly participating in target binding, and to enhance a molecule's drug-like properties.
A key feature driving its adoption is its function as a bioisosteric replacement for esters and amides.[3][4] Native ester and amide bonds are often susceptible to enzymatic hydrolysis by esterases and amidases, leading to poor metabolic stability and short in-vivo half-lives. Replacing these groups with the robust 1,2,4-oxadiazole ring can mitigate this issue, enhancing metabolic stability and improving the pharmacokinetic profile of a drug candidate without compromising its binding affinity.[1][7]
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is well-established, with two primary strategies dominating the field. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
The Amidoxime Route: Acylation and Cyclodehydration
The most prevalent and versatile method involves the reaction of an amidoxime with a carboxylic acid derivative.[8][9] This process occurs in two fundamental steps: the initial acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole.
The causality here is straightforward: the nucleophilic hydroxylamine moiety of the amidoxime attacks the electrophilic carbonyl of the acylating agent. The resulting intermediate is primed for intramolecular cyclization, driven by the elimination of a water molecule to form the stable aromatic oxadiazole ring.
Common acylating agents include:
-
Acyl Chlorides: Highly reactive, often used with a base like pyridine to neutralize the HCl byproduct.[2]
-
Carboxylic Acids: Require an activating agent to facilitate the initial acylation. Common coupling agents include carbodiimides (e.g., DCC, EDC) or reagents like 1,1'-Carbonyldiimidazole (CDI).
-
Esters: Can be used, particularly in one-pot procedures under superbasic conditions (e.g., NaOH/DMSO).[6]
Modern advancements often employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[1][6]
The 1,3-Dipolar Cycloaddition Route
An alternative, albeit less common, approach is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[2] This method is highly efficient but requires the generation of the often-unstable nitrile oxide intermediate in situ, typically by dehydrohalogenation of a hydroxamoyl halide. This route offers a different regiochemical outcome compared to the amidoxime pathway, providing strategic access to specific isomers.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Amidoxime Route | Amidoxime, Carboxylic Acid | CDI, DCC, EDC | High versatility, readily available starting materials, one-pot procedures possible. | May require coupling agents. | [6] |
| Amidoxime Route | Amidoxime, Acyl Chloride | Pyridine, Et3N | High reactivity, often fast reactions. | Acyl chlorides can be moisture-sensitive. | [2] |
| Microwave-Assisted | Amidoxime, Ester/Acid | NH4F/Al2O3 or K2CO3 | Extremely short reaction times, high yields. | Requires specialized microwave equipment. | [6] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | Base (for in situ generation) | High efficiency, alternative regiochemistry. | Nitrile oxides can be unstable. |
Reactivity and Chemical Stability
The 1,2,4-oxadiazole ring is generally stable to a wide range of chemical conditions, including acidic and basic media, which contributes to its utility in drug design. However, its reactivity is characterized by the inherent weakness of the N2-O1 bond.
The key reaction is the reductive cleavage of this O-N bond. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), dissolving metal reduction, or other chemical reductants. This ring-opening reaction yields an N-acylamidine derivative, a transformation that can be exploited for further synthetic manipulations or can be a consideration in metabolic profiling. The nitrogen atom at position 4 (N4) is nucleophilic, while the carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic, allowing for a range of potential, though less common, transformations.
Role in Medicinal Chemistry: Applications and SAR
The 3,5-disubstituted 1,2,4-oxadiazole scaffold is present in molecules targeting a vast array of diseases, underscoring its status as a privileged structure.[1][10]
Key Therapeutic Areas:
-
Antimicrobial: Derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Anticancer: Numerous compounds have demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including pancreatic and prostate cancer.[12]
-
Anti-inflammatory: The scaffold is a component of molecules designed as anti-inflammatory and analgesic agents.[4]
-
Neuroprotective: 1,2,4-oxadiazoles have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease and as anticonvulsants.[2][4]
-
Metabolic Diseases: The ring system has been incorporated into agonists for targets like TGR5, which is relevant for treating type 2 diabetes.[13]
Structure-Activity Relationship (SAR) Insights
The SAR of 3,5-disubstituted 1,2,4-oxadiazoles is highly dependent on the specific biological target. However, some general principles have emerged from various studies. The substituents at the C3 and C5 positions are the primary drivers of potency and selectivity, as they project into the binding pockets of target proteins.
-
Case Study: Antibacterial Agents: In a series of 1,2,4-oxadiazole antibiotics targeting S. aureus, specific substitutions on the aryl rings at the C3 and C5 positions were critical for activity. For instance, a hydrogen-bond donor on the A ring (attached to C3 or C5) was found to be necessary for antibacterial activity, while hydrogen-bond acceptors were disfavored.[11] Furthermore, hydrophobic and halogen substituents on the D ring were generally well-tolerated and often enhanced activity.[14]
-
Case Study: Steroid Sulfatase (STS) Inhibitors: In the design of STS inhibitors for hormone-dependent cancers, the placement of the key aryl-sulfamate pharmacophore at either the C3 or C5 position of the oxadiazole was found to be crucial for maintaining high biological activity.[5] This highlights the role of the oxadiazole as a rigid scaffold for orienting critical pharmacophoric elements.[5]
Experimental Protocol: General Synthesis from an Amidoxime and a Carboxylic Acid
This protocol describes a reliable, general procedure for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. This method is chosen for its mild conditions and simple purification.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the substituted carboxylic acid (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.2 eq) portion-wise to the solution. The causality is the nucleophilic attack of the carboxylic acid on a carbonyl of CDI, forming a highly reactive acyl-imidazolide intermediate and releasing CO₂ and imidazole.
-
Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. This ensures complete formation of the active intermediate.
-
-
Coupling with Amidoxime:
-
To the activated carboxylic acid mixture, add the substituted amidoxime (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclodehydration:
-
Once the formation of the O-acylamidoxime intermediate is confirmed by TLC, heat the reaction mixture to 100-120 °C.
-
Maintain this temperature and stir for 8-16 hours. This thermal energy drives the intramolecular cyclization and dehydration to form the aromatic 1,2,4-oxadiazole ring.
-
Monitor the formation of the final product by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Conclusion
The 3,5-disubstituted 1,2,4-oxadiazole has firmly established itself as a valuable and versatile scaffold in contemporary drug discovery. Its synthetic accessibility via robust and well-understood chemical pathways, combined with its favorable properties as a metabolically stable bioisostere, ensures its continued application. The ability to systematically modify the substituents at the C3 and C5 positions allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. For medicinal chemists and drug development professionals, a deep understanding of the synthesis, reactivity, and SAR of this privileged core is essential for the rational design of next-generation therapeutics.
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Howe, J. A., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 2(10), 683–690. [Link]
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Jończyk, J., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle that has traversed a remarkable journey from a curiosity of 19th-century organic chemistry to a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and ability to serve as a robust bioisosteric replacement for metabolically labile ester and amide functionalities have cemented its importance in drug discovery.[1][2][3][4][5] This guide provides an in-depth exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis. We will dissect the foundational methods, trace their refinement over 140 years, and present the key strategic considerations that guide the synthesis of these vital heterocycles for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole is a planar, five-membered ring system containing one oxygen and two nitrogen atoms. Its significance in the pharmaceutical sciences is profound, acting as a privileged structure in numerous therapeutic agents.[1][6][7] This is largely due to its role as a bioisostere—a chemical substituent that can replace another group without significantly impacting the molecule's biological activity, yet can improve its metabolic stability, pharmacokinetic profile, and receptor binding affinity.[2]
The value of this scaffold is further underscored by its presence in nature. The marine alkaloids Phidianidine A and B, and the neuroactive Quisqualic acid, isolated from the seeds of Quisqualis indica, all feature the 1,2,4-oxadiazole ring, highlighting its biological relevance.[7][8][9]
The Genesis: Tiemann and Krüger's Foundational Discovery (1884)
The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[9][10] In their seminal report, they described the first synthesis of this heterocyclic system, which they initially termed "azoxime."[9][10] Their approach laid the groundwork for what remains one of the most fundamental strategies for constructing the 1,2,4-oxadiazole core: the acylation and subsequent cyclodehydration of an amidoxime.
The classical Tiemann-Krüger synthesis involves the reaction of an amidoxime with an acyl chloride. The reaction proceeds via an O-acylamidoxime intermediate, which, upon heating, undergoes intramolecular cyclization with the elimination of water to form the aromatic 1,2,4-oxadiazole ring. While groundbreaking, these early methods often required harsh conditions and could result in mixtures of products.[9]
Caption: The classical Tiemann & Krüger synthesis workflow.
Experimental Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
-
O-Acylation: Benzamidoxime (1.0 eq) is dissolved in a suitable aprotic solvent such as pyridine or dioxane. The solution is cooled in an ice bath. Benzoyl chloride (1.05 eq) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the formation of the O-benzoylbenzamidoxime intermediate is complete (monitored by TLC).
-
Cyclodehydration: The reaction mixture is then heated to reflux (typically 80-110°C) for 4-8 hours. The pyridine acts as both a solvent and an acid scavenger.
-
Work-up and Isolation: After cooling, the mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 3,5-diphenyl-1,2,4-oxadiazole.
The Evolution of Synthesis: Modern Strategies and Refinements
While the Tiemann-Krüger reaction established the principle, the subsequent century and a half have seen extensive refinement, leading to more efficient, versatile, and milder synthetic routes. These can be broadly classified into two major strategic approaches, distinguished by the bond disconnections used to construct the ring.
The Amidoxime Pathway: A [4+1] Cyclization Strategy
This is the most widely employed and versatile strategy for 1,2,4-oxadiazole synthesis, directly descending from Tiemann and Krüger's work.[8][11][12] It is termed a [4+1] approach because the four-atom C-N-O-H fragment of the amidoxime combines with a single carbon atom from an acylating agent. The core transformation remains the formation of an O-acylamidoxime followed by cyclodehydration, but modern methodologies have vastly improved the efficiency and scope.
Key Advancements:
-
One-Pot Procedures: The most significant advance has been the development of one-pot syntheses that bypass the need to isolate the O-acylamidoxime intermediate.[2][6] This is typically achieved by reacting an amidoxime directly with a carboxylic acid in the presence of a peptide coupling agent (e.g., EDC, HATU, DCC) or with other acylating agents like anhydrides and esters under basic or activating conditions.[8]
-
Milder Conditions: The discovery of catalysts and reagents that promote cyclization under milder conditions has broadened the substrate scope to include thermally sensitive molecules. Tetrabutylammonium fluoride (TBAF) is a notable example, facilitating cyclodehydration at room temperature.[6][9]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields.[9]
Caption: Modern one-pot synthesis via the amidoxime pathway.
Experimental Protocol: One-Pot Synthesis via Amidoxime and Carboxylic Acid
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) at room temperature, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-30 minutes to form the activated acid species.
-
Coupling: Add the amidoxime (1.1 eq) to the reaction mixture. Stir at room temperature for 2-6 hours to form the O-acylamidoxime intermediate in situ.
-
Cyclodehydration: Heat the reaction mixture to 80-120°C and maintain for 4-16 hours, or until TLC/LC-MS analysis indicates complete conversion to the 1,2,4-oxadiazole.
-
Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
The 1,3-Dipolar Cycloaddition Pathway: A [3+2] Strategy
An alternative and historically significant route is the [3+2] cycloaddition reaction between a nitrile oxide (the three-atom, 1,3-dipole component) and a nitrile (the two-atom dipolarophile).[8][12] This method offers a different regiochemical outcome compared to the amidoxime route: the 'R' group from the nitrile starting material ends up at the C5 position of the oxadiazole, whereas in the amidoxime route, it ends up at the C3 position.
Causality and Challenges:
The primary challenge of this pathway is the inherent instability of nitrile oxides, which readily dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans) as a major side product.[9][13] Furthermore, the triple bond of many nitriles is a relatively unreactive dipolarophile, often requiring harsh reaction conditions.[9][13] Consequently, this method is generally less favored than the amidoxime pathway unless specific substitution patterns are desired.
Modern Solutions:
-
In Situ Generation: To mitigate dimerization, nitrile oxides are almost always generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or from the dehydration of nitroalkanes.
-
Catalysis: Research has shown that certain catalysts, such as platinum(IV) complexes, can promote the desired cycloaddition over the dimerization pathway, allowing the reaction to proceed under milder conditions.[9] More recently, photoredox catalysis has emerged as a novel "green chemistry" approach to facilitate this transformation.[9]
Caption: The [3+2] cycloaddition pathway and its competing side reaction.
Comparative Analysis of Major Synthetic Routes
The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.
| Feature | Amidoxime Cyclization ([4+1]) | 1,3-Dipolar Cycloaddition ([3+2]) |
| Historical Basis | Tiemann & Krüger (1884) | Huisgen Cycloaddition Chemistry |
| Regiochemistry | R¹ from amidoxime at C3; R² from acylating agent at C5. | R¹ from nitrile oxide at C3; R² from nitrile at C5. |
| Versatility & Scope | Very broad. Tolerates a wide range of functional groups. The most common method.[11][12] | More limited due to side reactions and nitrile reactivity. |
| Key Intermediates | O-Acylamidoxime (often not isolated in one-pot methods).[2][6] | Nitrile Oxide (highly reactive, generated in situ). |
| Common Side Reactions | Incomplete cyclization; side reactions related to coupling agents. | Dimerization of the nitrile oxide to form furoxans.[9][13] |
| Operational Simplicity | High, especially for one-pot protocols using commercially available materials. | Moderate; requires careful control of in situ generation of the unstable dipole. |
| Modern Status | The dominant and preferred method in medicinal chemistry. | Used for specific applications where the regiochemistry is required or for certain substrates. |
Conclusion and Future Perspective
From the foundational discovery by Tiemann and Krüger, the synthesis of 1,2,4-oxadiazoles has evolved into a sophisticated and robust field of organic chemistry. The journey from harsh, low-yielding procedures to mild, efficient, one-pot methodologies showcases the power of continuous innovation in synthetic science. The amidoxime cyclization pathway, in its modern incarnation, stands as the preeminent strategy, offering unparalleled flexibility and efficiency for drug discovery programs.
Looking ahead, the field will continue to push for even greater efficiency and sustainability. The development of novel catalytic systems, flow chemistry applications, and diversity-oriented synthesis platforms will further expand the accessibility and utility of the 1,2,4-oxadiazole scaffold, ensuring its enduring legacy as a critical component in the development of future medicines.
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Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-Oxadiazoles
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry. Recognized as a versatile bioisostere for amide and ester functionalities, this five-membered heterocycle is a key component in a multitude of pharmacologically active agents. Its rigid structure, metabolic stability, and ability to engage in hydrogen bonding interactions make it a privileged scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The functionalization of the 1,2,4-oxadiazole core is therefore a critical task in the generation of novel molecular entities with therapeutic potential.
Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad substrate scope, excellent functional group tolerance, and relatively mild reaction conditions[1]. This application note provides a comprehensive guide and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazoles with a range of aryl and heteroaryl boronic acids. This protocol is designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of 3-aryl-1,2,4-oxadiazoles.
Mechanistic Rationale and Component Selection
A successful Suzuki-Miyaura coupling hinges on the careful selection of each component of the catalytic system. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2]. Understanding the role of each component is crucial for troubleshooting and optimization.
The Substrate: 3-Bromo-1,2,4-Oxadiazole
The 3-bromo-1,2,4-oxadiazole is an electron-deficient heterocycle. This electronic nature has a profound impact on the key "oxidative addition" step of the catalytic cycle. The electron-withdrawing character of the two nitrogen atoms and the oxygen atom in the ring increases the electrophilicity of the C3 carbon, which generally facilitates the insertion of the Pd(0) catalyst into the C-Br bond[3][4]. This is a critical advantage, as oxidative addition is often the rate-determining step in the catalytic cycle[2]. The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl, making the bromo-substituted oxadiazole an excellent substrate for this transformation[3][5].
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium source and its associated ligands is paramount. While numerous catalyst systems exist, for electron-deficient heteroaryl bromides, systems that can readily generate a coordinatively unsaturated, electron-rich Pd(0) species are most effective.
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and combinations of a Pd(0) or Pd(II) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand[6][7]. For this protocol, we recommend Pd(dppf)Cl₂ due to its air stability and proven efficacy in the coupling of a wide range of heteroaryl halides[7].
-
Ligands: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the individual steps of the catalytic cycle. For challenging couplings, particularly with sterically hindered partners, bulky and electron-rich phosphine ligands are often essential[8][9]. Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos) can significantly improve reaction rates and yields[8][9].
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center[8]. The choice of base can influence reaction rates and the prevalence of side reactions, such as protodeboronation.
-
Common Bases: Aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used[6][7].
-
Recommended Base: We recommend Potassium Carbonate (K₂CO₃) as a good starting point due to its moderate basicity, which is effective for a broad range of substrates without promoting excessive side reactions[7]. For particularly challenging couplings, the more soluble and basic Cesium Carbonate (Cs₂CO₃) can be employed[10].
The Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents are generally preferred.
-
Typical Solvents: 1,4-Dioxane, Dimethoxyethane (DME), and Toluene are common choices, often used in combination with water to aid in the dissolution of the inorganic base[6][7][11].
-
Recommended Solvent System: A mixture of Dimethoxyethane (DME) and water provides a good balance of solubility for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics[7].
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-1,2,4-oxadiazole.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 3-bromo-1,2,4-oxadiazole with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
3-Bromo-1,2,4-oxadiazole substrate (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized Water, degassed
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous DME and degassed water in a 4:1 ratio (e.g., 4 mL DME and 1 mL H₂O for a 0.5 mmol scale reaction). The reaction mixture should be a suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromo-1,2,4-oxadiazole is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1,2,4-oxadiazole product.
Summary of Recommended Reaction Parameters
The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 3-bromo-1,2,4-oxadiazoles. These parameters should be considered a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) | Air-stable, reliable, and effective for a range of heteroaryl halides[7]. Other catalysts like Pd(PPh₃)₄ can also be effective. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the bromo-oxadiazole. |
| Base | K₂CO₃ (2.0 - 3.0 equivalents) | Moderately strong base, effective for activating the boronic acid. Cs₂CO₃ can be used for less reactive partners[10]. |
| Solvent | DME/Water (4:1 v/v) | Good solubility for both organic and inorganic components. Anhydrous conditions with other solvents like dioxane can also be explored[12]. |
| Temperature | 80 - 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: If the reaction stalls, first ensure that the reaction setup is truly anaerobic. Consider increasing the temperature or switching to a more active catalyst system, such as one generated in situ from Pd₂(dba)₃ and a bulky, electron-rich ligand like XPhos or SPhos. The choice of base can also be critical; switching to K₃PO₄ or Cs₂CO₃ may improve results[6].
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with electron-rich or certain heteroaryl boronic acids. Using milder bases like KF or running the reaction under strictly anhydrous conditions can mitigate this issue.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is the best preventative measure.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-1,2,4-oxadiazoles from their corresponding 3-bromo precursors. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these important heterocyclic compounds. The protocol detailed in this application note provides a validated and robust starting point for these synthetic endeavors, empowering the discovery and development of next-generation therapeutics.
References
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Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
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Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Palladium catalyzed direct C–H arylation of 1,3,4-oxadiazole using ligand combination approach. ResearchGate. Available at: [Link]
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Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
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Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. NIH. Available at: [Link]
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Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
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Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]
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The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. Available at: [Link]
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Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Promise of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle is often employed as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability and pharmacokinetic properties.[2][3] The diverse pharmacological activities associated with 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, make them a focal point of drug discovery efforts.[4][5] This document provides detailed application notes and protocols for the investigation of a specific analog, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole , a compound poised for exploration in contemporary therapeutic development. While direct literature on this exact molecule is emerging, its structural motifs suggest significant potential, drawing parallels from well-documented 3-aryl-5-benzyl-1,2,4-oxadiazole analogs.
Synthetic Strategy: A Reliable Pathway to the Target Molecule
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, offering several reliable routes. A common and effective method involves the cyclization of an O-acylamidoxime intermediate.[1] This approach allows for the versatile introduction of various substituents at the 3 and 5 positions of the oxadiazole core. The proposed synthesis for this compound follows this trusted pathway.
Caption: Proposed synthetic route for this compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on analogous compounds, this compound is hypothesized to possess significant anticancer and anti-inflammatory properties.
Anticancer Potential: Induction of Apoptosis
Numerous 3-aryl-5-substituted-1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[6][7] A key mechanism identified for some of these compounds is the activation of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[8] The presence of the 3-(2-bromophenyl) and 5-benzyl groups may contribute to favorable interactions with the active site of procaspase-3, inducing a conformational change that leads to its activation and subsequent apoptosis of cancer cells.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Caspase-3 Activation Assay
This colorimetric assay quantifies the activity of caspase-3 in cell lysates after treatment with the test compound. [9][10] Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Caspase Assay: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Protocol 3: In Vivo Anticancer Efficacy - Human Tumor Xenograft Model
This protocol describes the evaluation of the in vivo anticancer activity of the test compound in an immunodeficient mouse model. [11][12][13] Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice). [12]2. Tumor Growth: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of the compound.
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific data for this compound is not yet available, the following table presents representative data for structurally analogous 3-aryl-1,2,4-oxadiazole derivatives from the literature to provide a context for its potential potency.
| Compound ID | 3-Aryl Substituent | 5-Substituent | Activity | IC₅₀ (µM) | Cell Line | Reference |
| Analog A | 4-Chlorophenyl | Benzyl | Anticancer | 5.2 | MCF-7 | [6] |
| Analog B | 2-Hydroxyphenyl | Benzyl | Anticancer | 8.7 | A549 | [6] |
| Analog C | Phenyl | Methoxybenzyl | Anti-inflammatory | 1.5 (COX-2) | - | [14] |
| Analog D | Pyridin-4-yl | Benzothiazole | Anticancer | 4.96 | CaCo-2 | [6] |
SAR Insights: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences biological activity. Halogen substitutions, such as the 2-bromo group in the target compound, can enhance activity through various mechanisms, including increased lipophilicity and altered electronic properties. The benzyl group at the 5-position is a common feature in many active 1,2,4-oxadiazole derivatives, likely contributing to favorable binding interactions with biological targets.
Conclusion and Future Directions
This compound represents a promising candidate for further investigation in medicinal chemistry. Its structural similarity to known bioactive compounds suggests a strong potential for anticancer and anti-inflammatory activities. The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. Further research should focus on elucidating its precise mechanism of action, optimizing its structure to enhance potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles to assess its potential as a clinical drug candidate.
References
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Retrieved from [Link]
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Taylor & Francis Online. (2023). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Retrieved from [Link]
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Neliti. (2016). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Retrieved from [Link]
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CSIRO Publishing. (1971). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Retrieved from [Link]
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MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
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National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
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SpringerLink. (2021). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2014). Caspase Protocols in Mice. Retrieved from [Link]
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ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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MDPI. (n.d.). Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. Retrieved from [Link]
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PubMed. (2007). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]
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National Institutes of Health. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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Preprints.org. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
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ACS Publications. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. Retrieved from [Link]
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Preprints.org. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Retrieved from [Link]
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ResearchGate. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Retrieved from [Link]
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American Society for Microbiology. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]
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RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
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ResearchGate. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Retrieved from [Link]
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protocols.io. (2024). Caspase 3/7 Activity. Retrieved from [Link]
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ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
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National Institutes of Health. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
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Journal of Young Pharmacists. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening of 1,2,4-Oxadiazole Libraries for Drug Discovery
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester functionalities and its prevalence in a wide array of pharmacologically active agents.[1][2] Its rigid structure and favorable physicochemical properties make it a "privileged" scaffold in drug design. Screening large libraries of 1,2,4-oxadiazole derivatives requires robust, efficient, and intelligent high-throughput screening (HTS) strategies to identify promising lead compounds. This guide provides an in-depth overview and detailed protocols for developing and executing HTS campaigns tailored for 1,2,4-oxadiazole libraries, focusing on both biochemical and cell-based assay formats. We emphasize the causality behind experimental design, data interpretation, and the critical steps of hit validation to ensure the identification of high-quality, tractable hits.
The Strategic Imperative for Screening 1,2,4-Oxadiazole Libraries
The 1,2,4-oxadiazole ring is not merely a synthetic curiosity; it is a key building block in numerous compounds with demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Its utility stems from its ability to engage in hydrogen bonding and its metabolic stability compared to the ester or amide groups it often replaces.[1] The sheer diversity of accessible chemistry allows for the creation of vast libraries with finely tuned properties.[5][6] High-throughput screening (HTS) is the only practical approach to systematically evaluate these large chemical collections to uncover novel modulators of biological targets.[7]
The primary goal of an HTS campaign is not just to find "actives" but to identify genuine, specific, and developable "hits." This requires a multi-step, validation-centric approach, which forms the core of the protocols described herein.
Assay Selection: Choosing the Right Tool for the Biological Question
The choice of assay is the most critical decision in an HTS campaign. It dictates the type of hits you will find and the resources required for follow-up. The selection is driven by the target class and the desired mechanism of action.
-
Biochemical Assays: These assays are performed in a purified, cell-free system, typically using a recombinant protein target and a substrate or binding partner. They are ideal for identifying direct interactions between a compound and its target. They offer high precision and are less prone to artifacts related to cell permeability or cytotoxicity. A prime example is the Fluorescence Polarization assay.[8]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data.[9] They can assess target engagement in a native environment, account for cell permeability, and measure downstream functional outcomes (e.g., gene expression, second messenger signaling). Luciferase reporter assays are a powerful and widely used format for cell-based HTS, especially for targets like G-protein coupled receptors (GPCRs).[10][11]
For a comprehensive screening strategy, a biochemical assay is often used for the primary screen to identify direct binders, followed by a cell-based assay as an orthogonal validation step to confirm activity in a physiological context.
Protocol I: Biochemical Screening via Fluorescence Polarization (FP) Competition Assay
Principle: Fluorescence Polarization (FP) is a homogenous assay technology ideal for monitoring molecular interactions in solution.[12][13] It relies on the difference in the rotational speed of a small, fluorescently-labeled molecule (the "tracer") when it is free in solution versus when it is bound to a much larger protein. A hit compound from the 1,2,4-oxadiazole library will compete with the tracer for the protein's binding site, displacing it and causing a decrease in the polarization signal.[8]
Caption: Principle of a competitive Fluorescence Polarization assay.
Step-by-Step FP Assay Protocol
A. Reagent Preparation & Optimization:
-
Assay Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, supplemented with 0.01% Triton X-100 or Tween-20 and 1 mM DTT. The detergent is critical to prevent compound aggregation.
-
Protein Target: Dilute the purified protein target in assay buffer to various concentrations to determine the optimal concentration for the assay window.
-
Fluorescent Tracer: Prepare a stock solution of the fluorescently-labeled ligand (tracer) in DMSO. The final concentration of the tracer should ideally be below its dissociation constant (Kd) and provide a stable fluorescence signal at least 3-5 times above background.[14]
-
Assay Optimization (Binder Titration): To determine the optimal protein concentration, perform a titration. Keep the tracer concentration fixed and titrate the protein from high to low concentrations. The optimal protein concentration is typically the one that yields 50-80% of the maximum polarization signal, ensuring the assay is sensitive to competitive inhibition.[14]
B. Primary HTS Protocol (384-well format):
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 50 nL of each compound from the 1,2,4-oxadiazole library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, non-binding black plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Plate Layout: Dedicate columns for controls:
-
Column 1 & 23: Negative Control (DMSO only). Represents 0% inhibition (High Polarization).
-
Column 2 & 24: Positive Control (unlabeled known inhibitor or excess unlabeled tracer). Represents 100% inhibition (Low Polarization).
-
| Plate Columns | Well Content | Purpose |
| 1, 23 | DMSO + Protein + Tracer | Negative Control (Max Signal) |
| 2, 24 | Known Inhibitor + Protein + Tracer | Positive Control (Min Signal) |
| 3-22 | Library Compound + Protein + Tracer | Test Wells |
-
Reagent Addition 1 (Protein + Tracer): Prepare a 2X master mix of Protein and Tracer in assay buffer at twice their final desired concentrations. Add 25 µL of this mix to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore. Data is collected as millipolarization (mP) units.
C. Data Analysis & Quality Control:
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[15][16]
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Avg_neg - Avg_pos| )
-
Where SD is the standard deviation and Avg is the average of the positive (pos) and negative (neg) controls.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control)
-
-
Hit Selection: A primary hit is typically defined as any compound exhibiting inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol II: Cell-Based Screening via Luciferase Reporter Assay
Principle: This assay is designed to find modulators of a specific signaling pathway, commonly used for GPCRs.[10][17] A cell line is engineered to express the target receptor and a reporter construct. The reporter consists of a transcriptional response element linked to the promoter of a luciferase gene. When the signaling pathway is activated by an agonist, transcription factors bind to the response element, driving the expression of luciferase. An antagonist from the 1,2,4-oxadiazole library would block this activation, resulting in a low luminescence signal.
Caption: A standard HTS workflow for hit identification and validation.
-
Primary Screen: The initial screen of the entire library at a single concentration. [18]2. Hit Confirmation: Re-testing of initial hits from freshly ordered or synthesized powder to eliminate errors from library storage or handling.
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This step is crucial for ranking compounds and establishing an initial structure-activity relationship (SAR). [19]4. Orthogonal Assays: Confirmed hits are tested in a different assay format to validate their biological activity and rule out technology-specific artifacts. [18]For example, a hit from an FP assay should be tested in a functional cell-based assay.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For the luciferase protocol, a key counter-screen is to test hits against a constitutively-expressing luciferase cell line to flag direct enzyme inhibitors.
-
Triage & Validation: Hits are computationally filtered for Pan-Assay Interference Compounds (PAINS) and other undesirable chemical features. [19]Further biochemical or biophysical methods (e.g., Surface Plasmon Resonance) can be used to confirm direct binding.
Special Consideration: Screening for Covalent Inhibitors
Some heterocyclic scaffolds can act as covalent inhibitors by forming an irreversible bond with the target protein. [20]This can be a desirable property, leading to prolonged duration of action. [20]Specific assays are needed to identify this mechanism.
-
IC50 Shift Assay: Pre-incubate the enzyme with the library compound for varying amounts of time (e.g., 15 min, 60 min, 180 min) before adding the substrate. A covalent inhibitor will show a time-dependent increase in potency (a leftward shift in the IC50 curve).
-
Jump Dilution Assay: Incubate the enzyme and inhibitor at high concentrations to facilitate covalent bond formation, then rapidly dilute the mixture to a concentration below the inhibitor's Ki. A reversible inhibitor will dissociate and activity will recover, while a covalent inhibitor will remain bound and the enzyme will stay inhibited. [21]* Mass Spectrometry: The most direct method is to use intact protein mass spectrometry to observe the mass shift of the target protein after incubation with the compound, confirming covalent adduction. [22]
Conclusion
Screening 1,2,4-oxadiazole libraries is a highly effective strategy for modern drug discovery. Success depends not on a single experiment, but on a logically constructed campaign built on a foundation of scientific integrity. By carefully selecting and optimizing robust assays, incorporating rigorous quality controls like the Z'-factor, and executing a multi-step hit validation funnel, researchers can confidently identify specific, potent, and tractable 1,2,4-oxadiazole-based lead compounds. The protocols and workflows detailed in this guide provide a comprehensive framework for navigating this process, transforming a large chemical library into a small set of high-potential candidates for therapeutic development.
References
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Sheng, L., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Protein & Cell. [Link]
-
Kallol, R., & V, S. (2020). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
-
Xing, G., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]
-
Xing, G., et al. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
-
Sheng, L., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
-
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Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Introduction: A Strategic Framework for Cytotoxicity Profiling
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug discovery.[1][2][3][4] For compounds like 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a member of the pharmacologically significant oxadiazole class, a systematic and multi-faceted approach is critical to understanding its cellular impact.[5] This document outlines a comprehensive, tiered strategy for characterizing the cytotoxic profile of this novel compound. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. Our approach begins with broad assessments of cell viability and membrane integrity to establish a foundational understanding of the compound's potency. Subsequently, we delve into key mechanistic pathways—apoptosis and oxidative stress—to elucidate the "how" behind the observed cytotoxicity. This tiered methodology ensures a thorough and scientifically rigorous evaluation, providing the robust data necessary for informed decision-making in drug development pipelines.[6]
The selection of cell lines is paramount for contextualizing cytotoxic effects. Here, we utilize two well-characterized human cell lines:
-
HeLa (Human Cervical Adenocarcinoma): A robust and widely used cancer cell line, ideal for screening potential anti-neoplastic agents.[7][8][9]
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line, serving as a crucial control to assess the compound's selectivity and potential for off-target toxicity to normal cells.[10][11][12][13][14]
This dual-cell line strategy allows for the calculation of a Selectivity Index (SI), a key metric in identifying compounds with a promising therapeutic window.[6][15]
Experimental Workflow: A Tiered Investigative Approach
Our experimental design follows a logical progression from general cytotoxicity to specific mechanisms of cell death. This ensures that each subsequent experiment is informed by the results of the previous one, creating a self-validating system.
Caption: A tiered workflow for comprehensive cytotoxicity assessment.
Tier 1: Primary Cytotoxicity Screening
The initial goal is to quantify the dose- and time-dependent effects of this compound on cell viability and membrane integrity. This is achieved by running two complementary assays in parallel.
MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol: MTT Assay
-
Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18][20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[21][22][23] The LDH assay measures the enzymatic activity of released LDH, which is proportional to the number of dead or membrane-compromised cells.[23][24]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate set of 96-well plates.
-
Supernatant Collection: After the desired incubation period, centrifuge the plates at 400 x g for 5 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24][25]
-
Stop Reaction: Add 50 µL of stop solution to each well.[25]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23][25]
Data Analysis and IC₅₀ Determination
The results from the MTT and LDH assays will be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release compared to controls.
| Parameter | HeLa (Cancer Cell Line) | HEK293 (Non-Cancer Cell Line) | Selectivity Index (SI) |
| MTT IC₅₀ (µM) at 48h | Hypothetical Value | Hypothetical Value | IC₅₀ (HEK293) / IC₅₀ (HeLa) |
| LDH IC₅₀ (µM) at 48h | Hypothetical Value | Hypothetical Value | IC₅₀ (HEK293) / IC₅₀ (HeLa) |
A higher SI value indicates greater selectivity for cancer cells.
Tier 2: Mechanistic Elucidation
Based on the IC₅₀ values obtained in Tier 1, we will investigate the potential mechanisms of cell death induced by this compound. We will focus on two common pathways: apoptosis and oxidative stress.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: A key feature of apoptosis is the activation of caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[26][27][28]
Caption: Caspase-3/7 activation in apoptosis detection.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed HeLa and HEK293 cells in separate white-walled 96-well plates at the optimal density in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time point (e.g., 24 hours). Include appropriate controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[29] Allow it to equilibrate to room temperature.[28]
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[28]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.[27][28]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
Principle: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can induce cell death. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay measures intracellular ROS levels. Cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30][31][32] The fluorescence intensity is proportional to the level of intracellular ROS.[30]
Protocol: DCFDA Assay
-
Cell Seeding: Seed HeLa and HEK293 cells in separate black, clear-bottom 96-well plates and incubate for 24 hours.
-
DCFDA Loading: Remove the culture medium and wash the cells with 1x Assay Buffer. Add 100 µL of 20 µM DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.[30]
-
Compound Treatment: Remove the DCFDA solution, wash the cells, and add 100 µL of medium containing this compound at its IC₅₀ and 2x IC₅₀ concentrations. Include a positive control (e.g., Pyocyanin or H₂O₂) and negative controls.[30][33]
-
Incubation: Incubate for the desired time period (e.g., 1-6 hours).
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm using a fluorescence microplate reader.[31]
Tier 3: Data Synthesis and Interpretation
The culmination of this tiered approach is a comprehensive cytotoxicity profile of this compound.
Expected Data Summary:
| Assay | Endpoint Measured | HeLa Cells (Cancer) | HEK293 Cells (Non-Cancer) | Interpretation |
| MTT | Metabolic Activity / Viability | Dose- and time-dependent decrease | Dose- and time-dependent decrease | Quantifies overall cytotoxicity (IC₅₀) and selectivity (SI). |
| LDH | Membrane Integrity | Dose- and time-dependent increase | Dose- and time-dependent increase | Confirms cell death involving membrane rupture (necrosis/late apoptosis). |
| Caspase-3/7 | Apoptosis Execution | Significant increase in luminescence | Minimal to moderate increase | Indicates if the compound induces programmed cell death. |
| DCFDA | Intracellular ROS | Significant increase in fluorescence | Minimal to moderate increase | Determines if oxidative stress is a primary mechanism of action. |
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Application Notes & Protocols: Preclinical Efficacy Assessment of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in Relevant Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] Compounds incorporating this ring system have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][3] The specific compound, this compound, is a novel investigational agent. While its precise mechanism of action is under investigation, its structural features—a lipophilic benzyl group and a halogenated phenyl ring—suggest potential modulation of targets within the central nervous system (CNS). Halogenated compounds are common in CNS drug discovery, often enhancing binding affinity and membrane permeability.
Given the broad neuroactive potential of related oxadiazole-containing compounds, this guide outlines protocols for evaluating the efficacy of this compound in robust and clinically relevant animal models of neurological disorders. We will focus on two key areas where neuroprotective and anti-inflammatory mechanisms are paramount: ischemic stroke and neuropathic pain . These application notes provide the scientific rationale for model selection and detailed, step-by-step protocols to ensure reproducible and translatable preclinical data.
Part 1: Strategic Selection of Animal Models
The translation of preclinical findings to clinical success is notoriously challenging, particularly in neuroscience.[4][5] Therefore, the selection of animal models must be rigorously justified. The choice should not only replicate a human disease phenotype but also align with the hypothesized mechanism of the test compound.
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
Rationale: Ischemic stroke is a leading cause of long-term disability, characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and neuroinflammation. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is considered the gold standard for preclinical stroke research.[6][7] It effectively mimics the focal ischemia seen in a majority of human stroke cases, creating a core of infarcted tissue surrounded by a salvageable area known as the penumbra.[8] This model is highly suitable for evaluating the efficacy of potential neuroprotective agents.[6][9]
Model Choice: The transient MCAO (tMCAO) model, which involves temporary occlusion of the MCA followed by reperfusion, is particularly relevant.[7] This better reflects the clinical scenario where patients receive thrombolytic therapy to restore blood flow.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
Rationale: Neuropathic pain is a chronic condition resulting from nerve damage and is often refractory to current treatments.[10][11] Animal models are crucial for understanding the underlying mechanisms, which involve peripheral and central sensitization, glial activation, and neuroinflammation.[12] The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathic pain.[12][13] It involves loosely ligating the sciatic nerve, which produces long-lasting allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response), mimicking key symptoms of human neuropathic pain.[12][13]
Part 2: Experimental Protocols
These protocols are designed to be comprehensive, providing sufficient detail for experienced researchers to implement them. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia (tMCAO)
Objective: To assess the neuroprotective effect of this compound on infarct volume and neurological deficits following transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Anesthetic (e.g., Isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Stereotaxic frame
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Physiological monitoring equipment (temperature, heart rate)
Experimental Workflow Diagram:
Caption: Workflow for the tMCAO efficacy study.
Step-by-Step Procedure:
-
Animal Preparation and Acclimatization: House rats under a 12h light/dark cycle with ad libitum access to food and water for at least one week prior to surgery. Handle animals daily to reduce stress.[14]
-
Baseline Neurological Assessment: Perform baseline neurological scoring using a standardized scale (e.g., modified Neurological Severity Score, mNSS) 24 hours before surgery.
-
Anesthesia and Surgery:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position and maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 silicone-coated nylon monofilament through a small incision in the CCA and advance it up the ICA until a slight resistance is felt, occluding the origin of the MCA.[7]
-
Confirm successful occlusion by a >80% reduction in cerebral blood flow using a Laser Doppler flowmeter placed on the skull over the MCA territory.
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for 90 minutes.
-
After 90 minutes, carefully withdraw the filament to allow reperfusion. Confirm reperfusion with the Laser Doppler (>70% recovery of baseline flow).
-
Suture the incision and allow the animal to recover from anesthesia.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (Vehicle, this compound at various doses).
-
Administer the first dose (e.g., via intravenous or intraperitoneal injection) at a clinically relevant time point, such as 30-60 minutes post-reperfusion. Subsequent doses may be administered according to the compound's pharmacokinetic profile.
-
-
Post-operative Monitoring and Neurological Evaluation:
-
Monitor animals closely for the first 24 hours. Provide soft, moistened food and subcutaneous fluids if necessary.
-
Perform neurological scoring at 24, 48, and 72 hours post-MCAO using the mNSS.
-
-
Infarct Volume Measurement (Endpoint):
-
At 72 hours post-MCAO, euthanize the animals under deep anesthesia.
-
Transcardially perfuse with cold saline and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of TTC at 37°C for 20 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Quantify the infarct volume using image analysis software (e.g., ImageJ), correcting for edema.
-
Data Presentation:
| Group | Dose (mg/kg) | n | Neurological Score (72h) | Infarct Volume (mm³) |
| Sham | N/A | 10 | 0.5 ± 0.2 | 0 |
| Vehicle | 0 | 12 | 10.2 ± 1.5 | 250 ± 35 |
| Compound X | 1 | 12 | 8.1 ± 1.3 | 180 ± 28 |
| Compound X | 5 | 12 | 6.5 ± 1.1 | 125 ± 22 |
| Compound X | 10 | 12 | 5.2 ± 0.9 | 90 ± 18 |
| *Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Protocol 2: Efficacy of this compound in a Rat Model of Neuropathic Pain (CCI)
Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of this compound in a model of peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., Isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Experimental Workflow Diagram:
Caption: Workflow for the CCI neuropathic pain study.
Step-by-Step Procedure:
-
Animal Preparation and Habituation: Acclimatize rats as described in Protocol 1. Habituate them to the behavioral testing environment and equipment for 2-3 days before baseline testing.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia: Place rats in individual plexiglass chambers on an elevated mesh floor. Use the "up-down" method with von Frey filaments to determine the 50% paw withdrawal threshold (PWT).
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency (PWL) in response to a radiant heat source.
-
-
CCI Surgery:
-
Anesthetize the rat with isoflurane.
-
In the lateral aspect of the mid-thigh, make a small incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing.[12] The ligatures should only barely constrict the nerve.
-
Close the muscle and skin layers with sutures.
-
Perform a sham surgery on a control group, which involves exposing the nerve without ligation.
-
-
Post-operative Pain Development: Allow 5-7 days for the neuropathic pain phenotype to fully develop. Confirm the development of mechanical allodynia (significant decrease in PWT) and thermal hyperalgesia (significant decrease in PWL) in the ipsilateral paw compared to baseline and the contralateral paw.
-
Drug Administration and Behavioral Testing:
-
Begin the dosing regimen on day 7 post-surgery. Administer the compound or vehicle (e.g., daily for 14 days).
-
Conduct behavioral testing (von Frey and plantar test) at set time points after drug administration (e.g., 1, 2, 4, and 24 hours post-dose) on days 7, 14, and 21 to assess the acute and chronic efficacy of the compound.
-
-
Endpoint Analysis: At the end of the study (e.g., day 21), animals can be euthanized, and relevant tissues (e.g., lumbar spinal cord, dorsal root ganglia) can be collected for biomarker analysis (e.g., qPCR for inflammatory cytokines, immunohistochemistry for glial activation markers).
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Latency (s) - Day 14 |
| Sham | N/A | 10 | 14.5 ± 1.2 | 11.8 ± 0.9 |
| CCI + Vehicle | 0 | 12 | 2.1 ± 0.4 | 5.5 ± 0.6 |
| CCI + Compound X | 5 | 12 | 6.8 ± 0.9 | 8.2 ± 0.7* |
| CCI + Compound X | 10 | 12 | 10.5 ± 1.1*** | 10.1 ± 0.8 |
| *Data are presented as Mean ± SEM. Statistical significance vs. CCI + Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Part 3: Scientific Integrity and Trustworthiness
To ensure the validity and reliability of the data generated from these protocols, the following principles must be upheld:
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups. All behavioral scoring and endpoint analyses must be performed by an experimenter blinded to the treatment conditions.
-
Appropriate Controls: The inclusion of both sham and vehicle-treated groups is essential to differentiate the effects of the surgery from the effects of the compound.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data (e.g., two-way ANOVA with post-hoc tests for behavioral data, one-way ANOVA or t-test for infarct volume). Clearly define the statistical significance level (p < 0.05).
-
Adherence to Guidelines: All animal experiments must be conducted in accordance with established guidelines for preclinical research, such as the STAIR criteria for stroke studies, to improve the potential for clinical translation.[4][5]
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vivo efficacy evaluation of this compound. By employing well-validated and clinically relevant animal models of ischemic stroke and neuropathic pain, researchers can generate high-quality, reproducible data. This information is critical for making informed decisions regarding the compound's therapeutic potential and guiding its progression through the drug development pipeline.
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Challa, S. R. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. [Link]
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Casals, J. B., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? Translational Stroke Research, 13(5), 721-733. [Link]
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Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]
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Yang, Z., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Aging and Disease, 14(3), 734-748. [Link]
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NC3Rs. Rodent models of epilepsy. [Link]
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Greentech Bioscience. Animal Models of Ischemic Stroke. [Link]
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Bennett, G. J. (1993). An animal model of neuropathic pain: a review. Muscle & Nerve, 16(10), 1040-1048. [Link]
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St-Amour, I., et al. (2016). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 13, 114. [Link]
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Maniskas, M., et al. (2016). Preclinical animal studies in ischemic stroke: Challenges and some solutions. Journal of Cellular and Molecular Medicine, 20(7), 1212-1221. [Link]
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Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]
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Clinical Gate. (2015). Animal Models of Epilepsy. [Link]
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Zhang, L., et al. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 12(4), 1030-1044. [Link]
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Frontiers Media. Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. [Link]
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Zhang, L., et al. (2021). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 12(4), 1030-1044. [Link]
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Nakamura, T., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
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Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods, 278, 1-13. [Link]
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Nakamura, T., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
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Macleod, M. R., et al. (2008). Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. Stroke, 39(12), 3316-3321. [Link]
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Macleod, M. R., et al. (2008). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Stroke, 39(12), 3316-3321. [Link]
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Gerasimov, I. G., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(13), 10860. [Link]
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Percie du Sert, N., et al. (2017). The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments). Journal of Cerebral Blood Flow & Metabolism, 37(11), 3488-3517. [Link]
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Faden, A. I. (2002). Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury. Neurotherapeutics, 2(1), 119-129. [Link]
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Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]
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Fatima, A., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1846. [Link]
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Asati, V., & Sharma, S. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets, 22(12), 1367-1387. [Link]
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Senczyna, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6484. [Link]
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Abuelizz, H. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32986-33010. [Link]
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Waiker, D. K., et al. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega, 8(10), 9226-9243. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(37), 24151-24163. [Link]
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Application Notes and Protocols for the Quantitative Analysis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Introduction
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a key structural motif in a variety of pharmacologically active molecules. Accurate and reliable qua[1][2][3][4][5]ntification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely available technique suitable for routine analysis. LC-MS/MS offers superior [6][7]sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification. GC-MS is a powerful tool [8][9][10][11][12]for the analysis of volatile and semi-volatile compounds and can be a viable alternative for the analysis of this compound, particularly if derivatization is employed.
High-Performanc[13][14][15]e Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the separation of non-polar to moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Rationale for Method Design:
-
Column: A C18 column is selected due to the non-polar nature of the benzyl and bromophenyl groups.
-
Mobile Phase: A g[13]radient of acetonitrile and water is used to ensure efficient elution and good peak shape. A small amount of formic acid is added to the mobile phase to improve peak symmetry and suppress the ionization of any potential acidic impurities.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Based on the aromatic nature of the compound, a λmax in the range of 230-280 nm is expected.
Experimental Prot[17]ocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Chromatographic Con[13][14]ditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined λmax (e.g., 254 nm)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 10 90 12 10 90 12.1 60 40 | 15 | 60 | 40 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chr[20][21][22][23][24]omatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is separated by RP-HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) mode provides excellent specificity and reduces matrix interference.
Rationale for Method Design:
-
Ionization: ESI in positive ion mode is chosen as the nitrogen atoms in the oxadiazole ring are likely to be protonated.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments of the molecule. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.
-
Internal Standard: A stable isotope-labeled analog of the analyte or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (e.g., deuterated analog)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed concentration of the internal standard into the appropriate matrix (e.g., plasma, urine, formulation buffer).
-
For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interferences. Protein precipitation wit[16][17]h acetonitrile is a common starting point.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: A fast gradient is typically used to ensure high throughput.
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 2.5 5 95 3.0 5 95 3.1 95 5 | 4.0 | 95 | 5 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined experimentally. For example:
-
Analyte: Precursor ion (e.g., m/z 329/331 for [M+H]+) → Product ion(s)
-
Internal Standard: Precursor ion → Product ion(s)
-
-
Optimize other parameters such as capillary voltage, source temperature, and collision energy.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the analyte concentration in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is suitable for the analysis of thermally stable and volatile compounds. The analyte is vaporized in the injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The presence of a halogen (bromine) makes this compound a good candidate for detection by an electron capture detector (ECD) as well, which can offer high sensitivity.
Rationale for Method D[18]esign:
-
Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is appropriate for the separation of this compound.
-
Injection: Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode will provide the best sensitivity and selectivity by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS Quantification
Instrumentation:
-
GC-MS system with a capillary column, autosampler, and a mass selective detector.
-
DB-5ms or equivalent column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards in a suitable solvent (e.g., acetonitrile).
-
Dissolve and dilute the sample to a concentration within the calibration range.
-
An internal standard (e.g., a polycyclic aromatic hydrocarbon) can be added to improve precision.
-
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic ions from the full scan mass spectrum of the analyte (e.g., the molecular ion and major fragment ions). The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a key diagnostic feature.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
-
Data Summary
The following table summarizes the key expected performance characteristics for each analytical method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 100 - 500 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Precision (%RSD) | < 2% | < 15% (in matrix) | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% (in matrix) | 95 - 105% |
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS bioanalytical workflow.
References
- Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- HPLC Sample Preparation.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager.
- ICH Q2(R1)
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Q2(R1)
- Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. PubMed.
- How to Prepare a Sample for HPLC Analysis.
- Sample Prepar
- Sample Preparation – HPLC.
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.
- Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Deriv
- Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Semantic Scholar.
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- Hydrocarbons, Halogenated Aromatic.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
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- A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
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- Different Method for the Production of Oxadiazole Compounds. JournalsPub.
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Application Notes & Protocols for the Evaluation of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific experimental data on the anticancer activities of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole. Therefore, this document provides a comprehensive framework and generalized protocols for the evaluation of a novel 1,2,4-oxadiazole derivative, using "this compound" as a representative compound. The methodologies and principles described are based on the established anticancer properties of the broader 1,2,4-oxadiazole class of compounds.
Introduction: The Promise of 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities. In the realm of oncology, derivatives of 1,2,4-oxadiazole have demonstrated considerable potential as anticancer agents.[1][2] These compounds have been shown to inhibit cancer cell growth and proliferation, modulate mitochondrial membrane potential, and block the cell cycle.[3] The diverse mechanisms of action associated with this class of molecules make them attractive candidates for the development of novel cancer therapies.[3]
This guide provides a detailed set of application notes and protocols for the initial in vitro evaluation of a novel 1,2,4-oxadiazole derivative, exemplified by this compound, in cancer research.
Data Presentation: Quantifying the Efficacy of a Novel 1,2,4-Oxadiazole
A critical first step in characterizing a new anticancer compound is to quantify its inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric. The following tables present hypothetical data for "this compound" to illustrate how quantitative results from the described assays can be structured for clear comparison and interpretation.
Table 1: Hypothetical Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.7 |
| A549 | Lung Carcinoma | 48 | 21.5 |
| HCT116 | Colorectal Carcinoma | 48 | 11.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.3 |
Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (48 hours)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control (DMSO) | - | 2.1 | 1.5 | 3.6 |
| Compound | 10 | 15.8 | 8.2 | 24.0 |
| Compound | 25 | 25.3 | 14.7 | 40.0 |
| Staurosporine (Positive Control) | 1 | 35.1 | 10.5 | 45.6 |
Table 3: Hypothetical Cell Cycle Analysis of HCT116 Cells Treated with this compound (24 hours)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | - | 45.2 | 30.1 | 24.7 |
| Compound | 10 | 65.8 | 20.5 | 13.7 |
| Compound | 25 | 75.1 | 12.3 | 12.6 |
| Nocodazole (Positive Control) | 0.5 | 10.3 | 15.2 | 74.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic potential of a novel compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (specific to cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[4]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[4]
-
Determine cell concentration and viability.
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plates for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[4]
-
Prepare serial dilutions of the compound in complete culture medium.
-
Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[4]
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 hours), add 20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[4]
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]
-
Caption: Simplified intrinsic pathway of apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes. [5] * Resuspend the cell pellet in 1 mL of ice-cold PBS. [5] * Add 4 mL of cold 70% ethanol dropwise while gently vortexing. [5] * Fix the cells overnight at -20°C. [5]2. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
-
Mechanism of Action: Potential Targets of 1,2,4-Oxadiazoles
Derivatives of 1,2,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Some oxadiazoles act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and thymidylate synthase. [6][7]* Growth Factor Receptor Inhibition: Certain derivatives have shown inhibitory activity against growth factor receptors like the epidermal growth factor receptor (EGFR). [8][9]* NF-κB Signaling Pathway Inhibition: The NF-κB signaling pathway, which is often aberrantly activated in cancer, has been identified as a potential target for some 1,3,4-oxadiazoles, a related class of compounds. [10][11] Further investigation into the specific molecular targets of this compound would require additional assays, such as Western blotting to assess the phosphorylation status of key signaling proteins or kinase inhibition assays.
Conclusion
The protocols and application notes provided here offer a foundational approach to the in vitro evaluation of novel 1,2,4-oxadiazole derivatives like this compound in cancer research. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can gain crucial insights into the therapeutic potential of such compounds. Subsequent studies should aim to elucidate the precise mechanism of action to further guide the development of these promising anticancer agents.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- NIH. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents.
- PubMed. (n.d.). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review.
- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
- PubMed Central. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- Frontiers. (n.d.). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.
- IJFMR. (n.d.). 1,3,4-Oxadiazole as an Anticancer Agent.
- MDPI. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.
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investigating the antimicrobial spectrum of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Application Note & Protocol Guide
Investigating the Antimicrobial Spectrum of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: A Comprehensive Methodological Approach
For: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising class of molecules with a wide range of biological activities. This document provides a detailed guide for the comprehensive investigation of the antimicrobial spectrum of a novel compound, this compound. Drawing upon the established antimicrobial potential of the 1,2,4-oxadiazole core, this guide presents a robust experimental framework, from initial screening to the determination of minimum inhibitory concentrations. It is designed to equip researchers with the necessary protocols and rationale to rigorously evaluate the potential of this and similar compounds as new antimicrobial agents.
Introduction: The Promise of Oxadiazole Scaffolds in an Era of Resistance
The global rise of multidrug-resistant (MDR) pathogens poses a severe threat to public health. The continuous search for new chemical entities with novel mechanisms of action is paramount. Oxadiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities[1][2][3]. The 1,2,4-oxadiazole isomer, in particular, is a key pharmacophore in a variety of bioactive molecules[4][5]. The antimicrobial activity of oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, participating in crucial interactions with biological targets[6].
This guide focuses on the systematic evaluation of This compound , a novel derivative. While specific data on this compound is not yet prevalent, the known broad-spectrum activity of related oxadiazoles against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, provides a strong rationale for a thorough investigation[7][8]. This document will outline a series of validated protocols to determine its antimicrobial profile, providing the foundational data necessary for further development.
Causality-Driven Experimental Design
A successful investigation into the antimicrobial spectrum of a novel compound hinges on a logically structured experimental design. The choices made at each step are critical for generating reliable and interpretable data.
Rationale for Microbial Panel Selection
To establish the breadth of the compound's activity, a diverse panel of clinically relevant microorganisms is essential. This panel should include representatives from key bacterial and fungal groups, encompassing different cell wall structures and resistance mechanisms.
-
Gram-Positive Bacteria: These bacteria possess a thick peptidoglycan layer.
-
Staphylococcus aureus (ATCC 25923): A major human pathogen, responsible for a wide range of infections.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC 43300): A crucial strain to assess activity against antibiotic-resistant bacteria[9][10].
-
Enterococcus faecalis (ATCC 29212): A common cause of nosocomial infections, known for its intrinsic and acquired resistance.
-
-
Gram-Negative Bacteria: These bacteria have a thin peptidoglycan layer and an outer membrane, which can act as a barrier to many antibiotics.
-
Escherichia coli (ATCC 25922): A versatile pathogen and a workhorse of microbiology research.
-
Pseudomonas aeruginosa (ATCC 27853): Notorious for its intrinsic resistance and ability to form biofilms.
-
-
Fungi (Yeast):
-
Candida albicans (ATCC 90028): The most common human fungal pathogen, causing both superficial and systemic infections.
-
Workflow for Antimicrobial Spectrum Determination
The proposed workflow is designed to move from a qualitative assessment to a quantitative determination of antimicrobial potency. This hierarchical approach ensures an efficient use of resources.
Caption: Experimental workflow for antimicrobial spectrum analysis.
Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and comparability.
Protocol 1: Preparation of Compound Stock Solution
Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for biological assays.
-
Weighing: Accurately weigh 10 mg of this compound using an analytical balance.
-
Dissolution: Dissolve the compound in sterile, cell culture-grade DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Media Preparation: Prepare appropriate broth media for the selected microorganisms (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for C. albicans).
-
Microplate Preparation: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of broth to well 11 (sterility control).
-
Compound Dilution:
-
Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 will now contain serially diluted compound.
-
-
Inoculum Preparation:
-
Culture the microorganisms overnight.
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 10 and well 12 (growth control). Well 11 will contain only broth (sterility control), and well 12 will contain broth and inoculum but no drug.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for C. albicans.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to facilitate comparison and analysis.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 25923 | 8 | Moderate Activity |
| MRSA | ATCC 43300 | 16 | Moderate Activity |
| Enterococcus faecalis | ATCC 29212 | 32 | Low Activity |
| Escherichia coli | ATCC 25922 | 64 | Very Low Activity |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Inactive |
| Candida albicans | ATCC 90028 | 32 | Low Activity |
Interpretation: The hypothetical data suggests that this compound exhibits its most promising activity against Gram-positive bacteria, including the resistant MRSA strain. Its efficacy diminishes against Gram-negative bacteria, particularly P. aeruginosa, which is a common finding for compounds struggling to penetrate the outer membrane. The antifungal activity is present but modest.
Postulated Mechanism of Action
Based on existing literature for oxadiazole antibacterials, a plausible mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, these compounds have been shown to target Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis[9][10].
Caption: Postulated mechanism: Inhibition of PBP by the oxadiazole.
This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis, which is consistent with a bactericidal mode of action[9].
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial antimicrobial evaluation of this compound. The protocols described herein are designed to produce robust and reproducible data, forming a critical foundation for any subsequent drug development efforts. Should the initial screening reveal promising activity, particularly against resistant strains like MRSA, further studies would be warranted. These include determining the minimal bactericidal concentration (MBC), investigating the potential for synergy with existing antibiotics, performing time-kill kinetic assays, and conducting cytotoxicity assays against mammalian cell lines to establish a selectivity index. The exploration of oxadiazole derivatives remains a fertile ground for the discovery of next-generation antimicrobial agents.
References
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [Link]
-
The Oxadiazole Antibacterials. Current Opinion in Microbiology. [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. [Link]
-
The Oxadiazole Antibacterials. PubMed. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. ResearchGate. [Link]
-
Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives. Semantic Scholar. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
"Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". PubMed. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Deri. Semantic Scholar. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. [Link]
-
(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Brominated 1,2,4-Oxadiazoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with brominated 1,2,4-oxadiazoles. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique purification challenges associated with these valuable heterocyclic compounds. My insights are drawn from extensive hands-on experience and a deep understanding of the underlying chemical principles governing their behavior during purification.
Frequently Asked Questions (FAQs)
Here are some of the common questions our team frequently encounters from researchers in the field:
Q1: My brominated 1,2,4-oxadiazole seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: The 1,2,4-oxadiazole ring system possesses a relatively low level of aromaticity and a labile O-N bond, making it susceptible to rearrangement or decomposition, especially under acidic conditions. Silica gel is inherently slightly acidic and can catalyze the degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a viable option.
Q2: I am observing a significant amount of the non-brominated 1,2,4-oxadiazole in my purified product. What is the likely cause?
A2: The presence of the debrominated analog is a common issue and is often a result of reductive dehalogenation.[1][2] This can occur during the synthesis if there are residual reducing agents or during the workup. It can also happen during purification, for instance, through catalytic hydrogenation if palladium on carbon is used for other reaction steps and not completely removed.[2] Ensure all reagents are quenched and removed before purification. If the problem persists, consider using milder reaction conditions and purification techniques that avoid potential reductants.
Q3: Why is my brominated 1,2,4-oxadiazole showing significant peak tailing during HPLC analysis and purification?
A3: Peak tailing in HPLC is often due to secondary interactions between your compound and the stationary phase.[3] The nitrogen atoms in the 1,2,4-oxadiazole ring can interact with free silanol groups on the silica-based stationary phase. This is a common issue with nitrogen-containing heterocycles. To address this, you can add a small amount of a competing base, like triethylamine (0.1%), to your mobile phase to saturate the active sites on the stationary phase. Using an end-capped column can also significantly reduce peak tailing.
Q4: I have synthesized a mixture of regioisomers (e.g., bromination at different positions on an aromatic ring). How can I separate them?
A4: The separation of regioisomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often more effective than standard column chromatography for this purpose. For column chromatography, using a very long column and a shallow solvent gradient can improve separation. Careful selection of the eluent system is crucial; sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, or the addition of a small amount of a different solvent, can alter the selectivity and improve resolution.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common purification problems.
Problem 1: Low Recovery from Column Chromatography
Symptoms:
-
The desired product is not eluting from the column, even with a high-polarity eluent.[4]
-
TLC analysis of the collected fractions shows very little or no product.
Potential Causes & Solutions:
-
Cause: Strong adsorption to the silica gel. The polar 1,2,4-oxadiazole ring can interact strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Neutralize the Stationary Phase: As mentioned in the FAQs, pre-treat your silica gel with a triethylamine-containing eluent.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like diol or cyano.
-
Solution 3: Modify the Eluent: Adding a small amount of a more polar solvent like methanol or a competing base can help to displace the product from the stationary phase.
-
-
Cause: On-column decomposition. The acidic nature of the silica gel may be degrading your compound.
-
Solution 1: Deactivate the Silica: Use the triethylamine method described above.
-
Solution 2: Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.[5]
-
Solution 3: Alternative Purification: If the compound is highly sensitive, consider recrystallization or preparative thin-layer chromatography (prep-TLC) on a neutralized plate.
-
Problem 2: Co-elution of Impurities
Symptoms:
-
Fractions containing the desired product are consistently contaminated with starting materials or byproducts.
-
TLC analysis shows overlapping spots.
Potential Causes & Solutions:
-
Cause: Similar polarities of the product and impurities.
-
Solution 1: Optimize the Eluent System: Perform a thorough TLC solvent screen using a range of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The goal is to maximize the difference in Rf values (ΔRf).
-
Solution 2: Employ Gradient Elution: Start with a low-polarity eluent to first elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Solution 3: Recrystallization: If the product is a solid and the impurity profile is suitable, recrystallization can be a highly effective method for removing closely eluting impurities.[6]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product) into a beaker.
-
Add your chosen low-polarity eluent (e.g., 98:2 hexane/ethyl acetate) containing 0.5% (v/v) triethylamine to the silica gel to form a slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the column, ensuring a flat top surface.
-
Loading: Dissolve your crude brominated 1,2,4-oxadiazole in a minimal amount of dichloromethane or your eluent. For less soluble compounds, you can adsorb them onto a small amount of silica gel ("dry loading").
-
Elution: Begin elution with your starting solvent mixture. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your impure solid in a minimal amount of a hot solvent. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Common Eluent Systems for Column Chromatography of Brominated 1,2,4-Oxadiazoles
| Eluent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many derivatives. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
Note: The addition of 0.1-1% triethylamine is recommended for all silica gel-based separations of these compounds.
Visualization
Workflow for Troubleshooting Low Recovery in Column Chromatography
A decision-making workflow for troubleshooting low product recovery.
Impurity Formation and Removal Strategy
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. chromacademy.com [chromacademy.com]
- 4. reddit.com [reddit.com]
- 5. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,2,4-Oxadiazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this important heterocyclic scaffold.
The 1,2,4-oxadiazole ring is a valuable motif in medicinal chemistry, frequently used as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and modulate physicochemical properties.[1][2] However, the inherent lipophilicity and stable crystalline structure of many 1,2,4-oxadiazole derivatives often lead to poor solubility in aqueous media, creating a major bottleneck for in vitro biological screening, in vivo studies, and formulation development. This guide is designed to provide you with the foundational knowledge and practical tools to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,2,4-oxadiazole compounds consistently showing poor aqueous solubility?
A: The poor solubility of 1,2,4-oxadiazole derivatives typically stems from two primary physicochemical properties:
-
High Lipophilicity: The 1,2,4-oxadiazole ring itself is a non-ionizable, relatively nonpolar heterocycle. When substituted with common lipophilic groups (e.g., aryl, alkyl chains) to achieve target binding, the overall lipophilicity (often measured as logP or logD) of the molecule increases significantly. This hydrophobic nature makes it energetically unfavorable for the compound to dissolve in a polar solvent like water.
-
High Crystal Lattice Energy: The planar structure and potential for intermolecular interactions (like π-π stacking) in 1,2,4-oxadiazole compounds can lead to the formation of a highly stable, ordered crystal lattice. A large amount of energy is required to break this lattice apart and allow individual molecules to be solvated by water, resulting in low thermodynamic solubility.
Q2: What is the very first thing I should do when my compound won't dissolve for an in vitro assay?
A: The most immediate and common strategy for early-stage in vitro screening is the use of an organic co-solvent, typically dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. If precipitation occurs upon dilution, you will need to explore other co-solvents or more advanced formulation strategies.
Q3: When should I consider modifying the chemical structure versus trying different formulation tricks?
A: This decision depends on the stage of your project and the intended application.
-
Early Discovery/Screening: Use formulation strategies first. The goal is to get a reliable biological readout for your existing compounds. Modifying the structure is time-consuming and creates a new chemical entity. Formulation approaches like using co-solvents, cyclodextrins, or surfactants are ideal for generating data quickly.
-
Lead Optimization: If a promising compound continues to have solubility issues that cannot be resolved with simple formulations, structural modification becomes a priority. At this stage, medicinal chemists can introduce ionizable groups to enable salt formation or design prodrugs with enhanced solubility.[4] This is crucial for improving the compound's druggability for in vivo studies and future clinical development.
Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?
A: The choice depends on the compound's properties and the experimental context.
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400): Best for initial in vitro screens. They work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds. They are simple to use but can sometimes interfere with biological assays at higher concentrations.
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): Excellent for both in vitro and in vivo studies. These cyclic oligosaccharides have a hydrophobic core that encapsulates the drug molecule, while the hydrophilic exterior improves aqueous solubility.[5] They are generally well-tolerated and effective for "grease-ball" type molecules.[6]
-
Surfactants (e.g., Tween® 80, Cremophor® EL): Often used for more challenging compounds or later-stage formulations. Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the drug in their hydrophobic core, effectively solubilizing it in the aqueous phase.[7] Care must be taken as some surfactants can have biological effects or cause toxicity.
Below is a decision-making workflow to guide your selection process.
Caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Initial Aqueous Solubility Screening
Objective: To determine the kinetic solubility of a 1,2,4-oxadiazole compound in a relevant aqueous buffer. This protocol is essential before conducting any biological assay to ensure the compound is in solution at the tested concentrations.
Materials:
-
1,2,4-oxadiazole compound
-
100% DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene for storage, clear for reading)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC or UV-Vis plate reader
Workflow Diagram:
Caption: Experimental workflow for kinetic solubility screening.
Methodology:
-
Prepare Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Dilution: In a 96-well polypropylene plate, add 98 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to the buffer. This results in a theoretical final concentration of 200 µM with 2% DMSO.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer a known volume of the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a standard curve via HPLC-UV or UV-Vis spectroscopy. The measured concentration is the kinetic solubility.
Interpreting the Results: If the measured solubility is significantly lower than your target assay concentration, the formulation must be improved.
Guide 2: Systematic Approach to Co-Solvent Screening
Objective: To identify an effective co-solvent system when DMSO is insufficient or inappropriate for the final assay.
Rationale: Co-solvents work by reducing the polarity of the bulk solvent (water), thereby lowering the energy required to solvate a lipophilic drug molecule.
Commonly Used Co-solvents:
| Co-solvent | Properties & Considerations | Typical Final Conc. |
| DMSO | Strong solvent, but can cause cell toxicity/assay interference. | < 0.5% |
| Ethanol | Less toxic than DMSO, but also a weaker solvent. | < 1-2% |
| PEG 400 | Polyethylene glycol 400. Low toxicity, good for in vivo use. | < 10% |
| DMA | N,N-Dimethylacetamide. Strong solvent, use with caution due to toxicity. | < 1% |
Methodology:
-
Prepare High-Concentration Stocks: Prepare 10 mM stock solutions of your 1,2,4-oxadiazole in each co-solvent you wish to test (DMSO, Ethanol, PEG 400, DMA).
-
Test Dilution Series: For each co-solvent stock, perform serial dilutions into your aqueous assay buffer.
-
Visual Inspection: Visually inspect each dilution for signs of precipitation (cloudiness, particulates) immediately after dilution and after a set time (e.g., 1 hour).
-
Quantitative Analysis: For promising co-solvents, repeat the kinetic solubility protocol described in Guide 1 , substituting the new co-solvent for DMSO.
-
Select the Best Candidate: Choose the co-solvent system that provides the required solubility at the lowest possible final concentration to minimize potential assay artifacts.
Guide 3: Protocol for Using Cyclodextrins to Enhance Solubility
Objective: To form an inclusion complex with a cyclodextrin to significantly increase the aqueous solubility of a 1,2,4-oxadiazole compound.
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[5] The exterior is hydrophilic, while the internal cavity is hydrophobic. A poorly soluble drug molecule ("guest") can partition into the hydrophobic cavity, forming a "host-guest" inclusion complex that is water-soluble.[8][9]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicaljournals.com [chemicaljournals.com]
Technical Support Center: Cross-Coupling Reactions with 3-Bromo-1,2,4-Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-bromo-1,2,4-oxadiazole substrates. As a key heterocyclic motif in medicinal chemistry, successful functionalization of the oxadiazole core is critical for the synthesis of novel molecular entities.[1][2][3]
Troubleshooting Guide
This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the 3-bromo-1,2,4-oxadiazole starting material. What's wrong?
A1: This is a frequent issue that can be traced back to several key components of the catalytic system. A systematic check is the most effective approach.
Potential Cause 1: Inactive Catalyst System The active catalyst in most cross-coupling reactions is a Palladium(0) species.[4] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0) to enter the catalytic cycle.[4][5] This reduction can sometimes be inefficient.
-
Solution:
-
Ensure your phosphine ligand is present in sufficient quantity to facilitate the reduction of the Pd(II) precatalyst.
-
Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, but be aware they are more sensitive to air.[6]
-
Use a pre-formed, air-stable palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst), which can generate the active Pd(0) species more reliably.[7]
-
Potential Cause 2: Suboptimal Ligand Choice The 3-bromo-1,2,4-oxadiazole is an electron-deficient heteroaryl halide. The oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond, is often the rate-limiting step and is sensitive to the electronic properties of both the substrate and the catalyst.[8][9]
-
Solution:
-
Switch to bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[10] Examples include Buchwald's biarylphosphines (e.g., SPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃).[10][11]
-
For Suzuki couplings, ligands like [1,1'-bis(diphenylphosphino)ferrocene] (dppf) are often a robust choice for heteroaryl halides.[12][13]
-
Potential Cause 3: Inappropriate Base or Solvent The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and for regenerating the catalyst.[14] The solvent must solubilize the reagents and be free of impurities that can kill the catalyst.
-
Solution:
-
Base Screening: The optimal base is reaction-dependent. For Suzuki couplings, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[12][15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[16][17]
-
Solvent Quality: Use only anhydrous, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to unwanted side reactions like protodeboronation of the boronic acid in Suzuki couplings.[15][18] Rigorously degas your solvent and reaction mixture by bubbling with argon or using freeze-pump-thaw cycles.[15]
-
Potential Cause 4: Catalyst Inhibition by the Heterocycle The nitrogen atoms in the 1,2,4-oxadiazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition and deactivation.[15][19] This is a known challenge when working with nitrogen-containing heterocycles.
-
Solution:
-
Employ bulky ligands that sterically shield the palladium center, making it less accessible to coordination by the heterocycle's nitrogen atoms.[11]
-
A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for some level of deactivation.
-
Caption: A workflow for troubleshooting low-yield reactions.
Q2: My primary byproduct is the dehalogenated oxadiazole. How can I prevent this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the C-Br bond is replaced by a C-H bond.[20] It typically occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the bromo-oxadiazole.[20][21]
-
Identify the Hydride Source:
-
Solvents: Alcohols or residual water can be hydride sources.
-
Bases: Amine bases like triethylamine (Et₃N) can sometimes generate Pd-H species.[21]
-
Reagents: Impurities in other reagents can sometimes contribute.
-
-
Strategic Solutions:
-
Use Anhydrous, Aprotic Solvents: Switch to rigorously dried solvents like dioxane, toluene, or THF.[15]
-
Change the Base: Replace amine bases with inorganic options like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are not hydride donors.[15][20]
-
Optimize the Ligand: The choice of ligand can influence the relative rates of the desired coupling versus the undesired dehalogenation. Sometimes, using more electron-rich or bulkier ligands can favor the productive pathway.[20]
-
Substrate Reactivity: While electron-rich aryl halides are generally more prone to dehalogenation, the electron-deficient nature of the oxadiazole ring should inherently help suppress this side reaction.[20] If it persists, it strongly points to an external hydride source.
-
Q3: I'm observing significant homocoupling of my coupling partner (e.g., boronic acid or alkyne). What is the cause?
A3: Homocoupling is the self-coupling of your nucleophilic partner, such as the formation of a biaryl from a boronic acid (Suzuki) or a diyne from a terminal alkyne (Sonogashira Glaser-Hay coupling).[15][18]
-
Primary Cause: Oxygen The presence of molecular oxygen is a major promoter of homocoupling, especially in Sonogashira reactions.[18]
-
Solution: Ensure your reaction setup is scrupulously deoxygenated. Use a robust inert gas (argon is preferred over nitrogen) and degas all solvents and the final reaction mixture thoroughly.[15]
-
-
Secondary Cause (Sonogashira): Copper Co-catalyst The copper(I) salt (typically CuI) used as a co-catalyst in Sonogashira reactions is highly effective at promoting the desired reaction but also catalyzes the homocoupling of the alkyne.[18][22]
-
Solution:
-
Minimize the amount of CuI used to the lowest effective catalytic loading.
-
Consider a "copper-free" Sonogashira protocol, which often uses a palladium catalyst in the presence of an amine base like piperidine or pyrrolidine.[23]
-
-
Frequently Asked Questions (FAQs)
Q1: What are good starting conditions for different cross-coupling reactions with 3-bromo-1,2,4-oxadiazoles?
A1: The optimal conditions will always require some empirical optimization, but the following table provides validated starting points for common transformations.
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (2-5%) | - | K₂CO₃ or Cs₂CO₃ (2) | Dioxane/H₂O | 80-100 | [12][13][24] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos or RuPhos (2-4%) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 | [16][17][25] |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | PPh₃ (4%) | Et₃N / Piperidine | THF or DMF | RT - 60 | [18][22][23] |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | Et₃N or K₂CO₃ (1.5) | DMF or Acetonitrile | 80-120 | [21][26][27] |
Q2: How stable is the 1,2,4-oxadiazole ring under these reaction conditions?
A2: The 1,2,4-oxadiazole ring is a stable aromatic heterocycle and is generally robust under the thermal and basic conditions employed in most palladium-catalyzed cross-coupling reactions.[2][3] Issues like ring-opening are rare unless exceptionally harsh conditions (e.g., very high temperatures >150 °C combined with strong nucleophilic bases) are used. Standard protocols as outlined above should not compromise the integrity of the oxadiazole core.
Q3: What is the general catalytic cycle I should be aware of?
A3: Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: A simplified catalytic cycle for cross-coupling.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-1,2,4-oxadiazole, forming a Pd(II) complex.[4][9] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Stille, etc.) / Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments (the oxadiazole and the coupling partner) bond to each other and are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[16][28]
Q4: My boronic acid coupling partner seems to be degrading. What can I do?
A4: The degradation of boronic acids, often through a process called protodeboronation (replacement of the -B(OH)₂ group with hydrogen), is a known issue in Suzuki couplings.[15]
-
Solutions:
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are often more stable and less susceptible to protodeboronation.[24]
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can promote protodeboronation. Use the minimum amount required or try anhydrous conditions with a base like K₃PO₄.[15][29]
-
Use a Milder Base: If possible, switch to a milder base like KF or K₂CO₃, as stronger bases can accelerate the degradation.[14]
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a 3-bromo-1,2,4-oxadiazole with an arylboronic acid.
Materials:
-
3-bromo-1,2,4-oxadiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-1,2,4-oxadiazole, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Degassing: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[15] A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides | Organic Letters - ACS Publications. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Cross-Coupling Chemistry. Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available from: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available from: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available from: [Link]
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling | Request PDF - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) - NIH. Available from: [Link]
-
Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives - ResearchGate. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Heck Reaction—State of the Art - MDPI. Available from: [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. Available from: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. Available from: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available from: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available from: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available from: [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC - NIH. Available from: [Link]
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Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available from: [Link]
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Practical Heck Reaction problems! : r/chemhelp - Reddit. Available from: [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available from: [Link]
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Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
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Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Available from: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
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Commencement Scrutiny Of 1,3,4-Oxadiazole; Its Visceral Activities. Available from: [Link]
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minimizing side product formation in 1,2,4-oxadiazole synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side product formations, providing not just solutions, but the mechanistic reasoning behind them to empower your experimental design.
Troubleshooting Guide: Common Side Product Issues
This section addresses specific, observable problems during the synthesis of 1,2,4-oxadiazoles, particularly from the common route of coupling amidoximes with carboxylic acids followed by cyclodehydration.
Problem 1: A major byproduct is observed with a mass corresponding to [Carboxylic Acid + Coupling Agent - H₂O].
Symptom: You are using a carbodiimide (e.g., DCC, EDC) or uronium salt (e.g., HBTU, TBTU) to couple your carboxylic acid and amidoxime. LC-MS analysis shows a significant peak that corresponds to the formation of an N-acylurea.
Probable Cause: Formation of N-Acylurea via Intramolecular Rearrangement.
This is a classic side reaction when using carbodiimide-based coupling agents. The reaction proceeds through an O-acylisourea intermediate (the activated carboxylic acid). While the desired pathway is the nucleophilic attack by the amidoxime, this reactive intermediate can undergo an intramolecular O-to-N acyl transfer, resulting in a stable, undesired N-acylurea byproduct. This pathway becomes dominant if the nucleophile (amidoxime) is not reactive enough or if its concentration is too low.
Solutions & Scientific Rationale:
-
Add an Activator/Suppressor: The most effective solution is to add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester.[1][2] This new intermediate is less prone to rearrangement but still highly reactive towards the amidoxime, effectively funneling the reaction down the desired pathway.
-
Control Stoichiometry and Addition Rate: Use only a slight excess (1.05-1.1 equivalents) of the carbodiimide. Pre-mixing the carboxylic acid and HOBt before the addition of the carbodiimide, followed by the amidoxime, can also favor the desired reaction.
-
Lower the Temperature: Perform the coupling reaction at 0 °C. Lower temperatures disfavor the intramolecular rearrangement, which typically has a higher activation energy than the desired intermolecular coupling.
-
Switch Coupling Agent: Consider using uronium/aminium-based reagents like HBTU or TBTU, which are known to suppress racemization and can be more efficient.[1][2] However, be aware that these can also form analogous side products if not used correctly, and the addition of HOBt is still recommended.[2][3]
Problem 2: The reaction stalls at the O-acyl amidoxime intermediate; no cyclization is observed.
Symptom: Your analysis (LC-MS, NMR) confirms the successful formation of the linear O-acyl amidoxime intermediate, but the desired 1,2,4-oxadiazole is not forming, even after extended reaction times.
Probable Cause: Insufficient Energy or Inadequate Catalyst for Cyclodehydration.
The cyclodehydration step is the final, often rate-limiting, step in forming the aromatic 1,2,4-oxadiazole ring.[4] This intramolecular reaction requires overcoming a significant energy barrier to eliminate a molecule of water.
Solutions & Scientific Rationale:
-
Thermal Cyclization: This is the most common method. Heating the reaction mixture, often to reflux in a high-boiling aprotic solvent like toluene, xylene, or DMF, provides the necessary thermal energy for the cyclization to occur.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is an exceptionally effective method for driving this transformation.[6][7] It allows for rapid, uniform heating, often leading to dramatically reduced reaction times (minutes vs. hours), higher yields, and cleaner reaction profiles.[6][8][9][10]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization, often at lower temperatures.
-
TBAF (Tetrabutylammonium Fluoride): A popular choice, typically used in anhydrous THF at room temperature.[5] The fluoride ion is thought to act as a general base, facilitating the deprotonation steps required for cyclization.[11]
-
Superbase Systems: Combinations like NaOH/DMSO or KOH/DMSO can be very effective at room temperature, promoting both the initial acylation and the subsequent cyclization in a one-pot fashion.[4][5][12]
-
Problem 3: My starting nitrile or ester appears to be hydrolyzing back to the carboxylic acid.
Symptom: When starting from a nitrile (to form the amidoxime in situ) or an ester, you observe the corresponding carboxylic acid as a major side product.
Probable Cause: pH-Dependent Hydrolysis.
Nitriles and esters are susceptible to hydrolysis under both acidic and basic conditions, especially when heated in the presence of water.[13][14][15][16][17]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile or ester carbonyl makes it more electrophilic and susceptible to attack by water.[13][17]
-
Base-Catalyzed (Saponification): Direct nucleophilic attack by hydroxide ion on the nitrile or ester leads to hydrolysis.[14]
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., nitrogen or argon). Moisture scavengers like molecular sieves can be added if necessary.
-
Control pH:
-
If using acidic conditions, ensure the reaction is not overly aqueous.
-
If using a base, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) in an aprotic solvent if hydrolysis is a concern. If an inorganic base is required (like in NaOH/DMSO systems), ensure the other reagents are sufficiently reactive to outcompete the rate of hydrolysis.[12]
-
-
Modify the Workup: If hydrolysis occurs during the aqueous workup, minimize contact time and use cooled, buffered solutions.
Problem 4: My final product is rearranging to an isomer.
Symptom: After purification or upon standing, you observe the formation of a new compound with the same mass as your desired 1,2,4-oxadiazole, but with different analytical data (e.g., NMR, retention time).
Probable Cause: Boulton-Katritzky Rearrangement (BKR).
The Boulton-Katritzky rearrangement is a well-documented thermal or acid/base-catalyzed isomerization of certain substituted heterocyclic systems. In the context of 1,2,4-oxadiazoles, a side chain containing a nucleophilic atom can attack the N(2) position of the oxadiazole ring, leading to ring-opening and re-cyclization to form a different, more stable heterocycle. This is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with specific side chains.[5]
Solutions & Scientific Rationale:
-
Maintain Neutral, Anhydrous Conditions: Avoid acidic or basic conditions during workup and purification if you suspect BKR. Use neutral chromatography media (e.g., silica gel) and ensure solvents are free of acid or base traces.
-
Minimize Heat Exposure: Purify the compound at the lowest possible temperature. Avoid prolonged heating or refluxing after the initial synthesis is complete.
-
Proper Storage: Store the final compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to prevent slow degradation over time.[5]
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process based on the primary issue observed.
Caption: Troubleshooting Decision Tree for 1,2,4-Oxadiazole Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling agent for carboxylic acids and amidoximes?
A1: While many agents work, a combination of a carbodiimide like EDC (a water-soluble version of DCC) with an additive like HOBt is a robust and widely used system. For more challenging couplings, uronium salts such as HBTU or HATU often provide higher yields and faster reaction times.[2][18]
Q2: Can I run the acylation and cyclization in one pot?
A2: Yes, one-pot procedures are highly efficient. A common method involves coupling the amidoxime and carboxylic acid (often with an activating agent) in a suitable solvent, and then either heating the same reaction mixture to induce thermal cyclization or adding a base catalyst.[4] Systems like NaOH in DMSO are explicitly designed for this one-pot conversion from esters at room temperature.[12]
Q3: My amidoxime starting material seems unstable and degrades upon storage. How can I handle this?
A3: Amidoximes can be prone to hydrolysis or rearrangement. It is best to use them freshly prepared. If storage is necessary, keep them in a desiccator under an inert atmosphere at low temperatures (-20 °C). Alternatively, you can generate the amidoxime from the more stable corresponding nitrile immediately before the coupling reaction in a one-pot, two-step sequence.
Q4: How does microwave-assisted synthesis improve the reaction?
A4: Microwave energy provides rapid and efficient heating throughout the reaction volume, which is different from conventional heating that relies on convection from the vessel walls.[6] This often leads to a significant reduction in reaction times, from many hours to mere minutes, and can result in cleaner reactions with higher yields by minimizing the time available for side reactions to occur.[6][8]
Gold-Standard Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is a robust starting point for the synthesis of a wide range of 1,2,4-oxadiazoles, leveraging the efficiency of microwave heating to minimize side products.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HBTU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF or NMP
-
Microwave synthesis vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: In a clean, dry microwave reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Activation: To the solution, add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the activated mixture.
-
Sealing and Reaction: Securely cap the reaction vessel. Place it in the cavity of a dedicated chemical microwave synthesizer.
-
Microwave Irradiation: Heat the reaction mixture to 120-150 °C for 10-30 minutes. The instrument will monitor and control the temperature and pressure. Note: Reaction conditions should be optimized for specific substrates.
-
Cooling & Workup: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Summary Table: Reaction Condition Effects
| Parameter | Condition | Effect on Main Reaction | Effect on Side Products | Recommendation |
| Temperature | Low (0-25 °C) | Slower acylation/cyclization | Reduces rate of rearrangement (e.g., N-acylurea) and hydrolysis. | Use for initial coupling step. |
| High (80-150 °C) | Promotes thermal cyclodehydration.[5] | Can increase degradation and rearrangement (BKR).[5] | Use for the cyclization step, preferably with rapid heating (microwave). | |
| Catalyst | None (Thermal) | Requires high heat. | Prolonged heat can cause side reactions. | Effective but can be harsh. |
| Base (TBAF, NaOH) | Accelerates cyclization at RT.[4][5] | Can promote hydrolysis if water is present. | Excellent for heat-sensitive substrates. Use anhydrous conditions. | |
| Solvent | Aprotic (DMF, THF) | Generally good for solubility and stability.[5] | DMF can decompose at very high temperatures. | Standard choice for most syntheses. |
| Protic (H₂O, MeOH) | Poor choice. | Promotes hydrolysis of intermediates and starting materials.[5] | Avoid unless specifically required by the protocol. |
References
- BenchChem. (2025). Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
-
Yang, H., & Gfesser, G. A. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(23), 5221-5224. Available from: [Link]
-
Nikalje, A. P. G. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. Available from: [Link]
-
Kaboudin, B., & Saadati, F. (1999). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212. Available from: [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available from: [Link]
-
Goodnow, R. A., Jr., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available from: [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available from: [Link]
-
Kumar, D., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Biointerface Research in Applied Chemistry, 11(2), 9225-9243. Available from: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Abstract. Available from: [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Available from: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Available from: [Link]
-
Pilipecz, M. V., et al. (2020). Simple route to new oxadiazaboroles and oxadiazoles via amidoximes. ResearchGate. Available from: [Link]
-
d'Andrea, L. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). National Institutes of Health. Available from: [Link]
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]
-
ResearchGate. (n.d.). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Available from: [Link]
-
ResearchGate. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles. Available from: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]
-
Saczewski, F., & Gdaniec, M. (2008). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Available from: [Link]
-
Knorr, R., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 202(2), 353-355. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central. Available from: [Link]
Sources
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this compound. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key chemical intermediate.
I. Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of an O-acyl amidoxime intermediate, followed by a cyclization reaction to yield the desired 1,2,4-oxadiazole. This approach offers high modularity and generally good yields.
DOT Script for Synthetic Pathway Diagram
Caption: Overall synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 2-bromobenzamidoxime
This procedure outlines the conversion of 2-bromobenzonitrile to the corresponding amidoxime, a crucial building block for the 1,2,4-oxadiazole ring.
| Parameter | Value |
| Reactants | 2-bromobenzonitrile, Hydroxylamine hydrochloride, Sodium bicarbonate |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, and washing with cold water |
Procedure:
-
To a stirred solution of 2-bromobenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-bromobenzamidoxime.
Step 2: Synthesis of Phenylacetyl Chloride
This protocol details the preparation of the acylating agent, phenylacetyl chloride, from phenylacetic acid.
| Parameter | Value |
| Reactants | Phenylacetic acid, Thionyl chloride |
| Solvent | None (neat) or an inert solvent like Dichloromethane (DCM) |
| Temperature | Reflux (approx. 70-80 °C) |
| Reaction Time | 2-3 hours |
| Work-up | Distillation of excess thionyl chloride |
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, add phenylacetic acid (1.0 eq) followed by the slow addition of thionyl chloride (1.5 eq).[1]
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After completion, distill off the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride, which can be used directly in the next step.
Step 3: Synthesis of this compound
This final step involves the acylation of 2-bromobenzamidoxime with phenylacetyl chloride and subsequent cyclization to the target molecule.
| Parameter | Value |
| Reactants | 2-bromobenzamidoxime, Phenylacetyl chloride, Pyridine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature for acylation; Reflux for cyclization |
| Reaction Time | 1-2 hours for acylation; 3-5 hours for cyclization |
| Work-up | Aqueous wash, extraction, drying, and purification |
Procedure:
-
Dissolve 2-bromobenzamidoxime (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of phenylacetyl chloride (1.05 eq) in DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the O-acyl amidoxime intermediate is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to induce cyclization.
-
Upon completion, cool the mixture, wash with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Troubleshooting Guide
DOT Script for Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-bromobenzamidoxime | Incomplete reaction or side reactions. When certain aromatic nitriles with electron-withdrawing groups are treated with hydroxylamine, amide formation can occur as a side reaction.[2] | Ensure the reaction goes to completion by monitoring with TLC. Optimize the base and solvent system. A stronger base might be necessary, but care should be taken to avoid decomposition. |
| Low yield of phenylacetyl chloride | Incomplete reaction or degradation of the product. | Use a slight excess of thionyl chloride and ensure the reaction is carried out under anhydrous conditions. Distill the product carefully to avoid decomposition. |
| Formation of multiple byproducts in the final step | The O-acyl amidoxime intermediate can undergo undesired rearrangements. The 1,2,4-oxadiazole nucleus has a low level of aromaticity, and the O-N bond can be cleaved, leading to thermal or photochemical rearrangements. | Control the reaction temperature carefully during the acylation step. Consider performing the cyclization at a lower temperature for a longer duration or using a non-thermal method, such as base-mediated cyclization at room temperature.[3] |
| Difficulty in purifying the final product | The product may co-elute with impurities during column chromatography, or may not crystallize well. | For column chromatography, try a different solvent system with varying polarity. For recrystallization, screen a variety of solvents or solvent mixtures. Activated carbon treatment can sometimes remove colored impurities. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the synthesis of the final product?
A1: Yes, one-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes and carboxylic acid derivatives are possible and can be highly efficient.[3][4][5] However, for scale-up, a two-step process often provides better control over each reaction and can lead to a purer final product, simplifying downstream processing.
Q2: What is the best method for the cyclization of the O-acyl amidoxime intermediate?
A2: Both thermal and base-mediated cyclizations are effective. Thermal cyclization is straightforward but can sometimes lead to decomposition or rearrangement products, especially at high temperatures. Base-mediated cyclization, often carried out at room temperature, can be milder and offer higher yields for sensitive substrates.[3][6] The choice of method should be determined by experimental optimization for this specific substrate.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The acylation reaction with phenylacetyl chloride is exothermic and will release HCl gas. On a larger scale, efficient heat removal is crucial to prevent a runaway reaction.[7][8][9] The reaction should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment should be worn. When scaling up, the rate of addition of the acyl chloride should be carefully controlled to manage the exotherm.
Q4: How can I confirm the structure of the final product?
A4: The structure of this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Elemental analysis can provide further confirmation of the empirical formula.
Q5: What are the common impurities I should look for in the final product?
A5: Common impurities may include unreacted starting materials (2-bromobenzamidoxime), the O-acyl amidoxime intermediate if cyclization is incomplete, and any rearrangement products. It is also possible to have impurities from the starting materials carry through the synthesis.
V. Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
| Parameter | Lab Scale | Scale-Up Consideration |
| Heat Transfer | Surface area to volume ratio is high; heat dissipates easily. | Surface area to volume ratio decreases, making heat removal more challenging.[9][10] The rate of addition of exothermic reagents must be controlled. A thorough understanding of the reaction's thermal profile is necessary.[7][8] |
| Mixing | Efficient mixing is easily achieved with a magnetic stir bar. | Mechanical stirring is required. Inefficient mixing can lead to localized "hot spots" and an increase in side products. The mixing efficiency should be validated at the larger scale.[9] |
| Reagent Addition | Reagents are often added quickly. | For exothermic reactions, controlled addition via a dropping funnel or pump is necessary to manage the reaction temperature. |
| Work-up and Isolation | Simple liquid-liquid extractions and filtration are common. | Phase separation in large reactors can be slow. Filtration of large quantities of solids can be time-consuming. The choice of work-up procedure should be scalable. |
| Solvent Usage | Solvent volumes are manageable. | Large volumes of solvents increase cost and waste. Consider more concentrated reaction conditions if possible, without compromising safety or yield. |
VI. References
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568.
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-548.
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NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. (2019). Request PDF. [Link]
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Osolodkin, D. I., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465.
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Validation & Comparative
A Comparative Guide to 1,2,4-Oxadiazole Derivatives as Anticancer Agents: A Case Study on 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
Introduction: The Rise of 1,2,4-Oxadiazoles in Oncology
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention for its versatile biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the therapeutic potential of 1,2,4-oxadiazole derivatives, with a specific focus on the structural class represented by 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole. While direct experimental data for this specific molecule is not yet prominent in published literature, we will extrapolate its potential efficacy and mechanism of action based on robust structure-activity relationship (SAR) studies of closely related analogues.[4] This analysis will be juxtaposed with the performance of established anticancer agents currently in clinical use.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its appeal in drug design stems from its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, enhancing pharmacokinetic properties.[1] Numerous studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against a panel of human cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1][4]
Deciphering the Anticancer Mechanism of 1,2,4-Oxadiazoles
The anticancer activity of 1,2,4-oxadiazole derivatives is not attributed to a single, universal mechanism but rather a multifaceted array of cellular interactions that culminate in the suppression of tumor growth. The primary mechanisms observed across various analogues include:
-
Induction of Apoptosis: A significant body of evidence points to the ability of 1,2,4-oxadiazoles to trigger programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.[4] The presence of specific substituents on the oxadiazole core can significantly influence the potency of apoptosis induction.
-
Cell Cycle Arrest: Many 1,2,4-oxadiazole compounds have been shown to halt the progression of the cell cycle at various checkpoints, most notably the G1 and G2/M phases.[1][4] This disruption of the normal cell division process prevents the proliferation of cancerous cells.
-
Enzyme Inhibition: Certain 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes that are crucial for cancer cell survival and proliferation. These targets include, but are not limited to, carbonic anhydrases and various kinases.[1][2]
The hypothetical mechanism of action for a compound like this compound would likely involve a combination of these effects, with the specific substitutions playing a key role in target specificity and overall efficacy.
Figure 1: General anticancer mechanisms of 1,2,4-oxadiazole derivatives.
Comparative Efficacy: 1,2,4-Oxadiazoles vs. Standard Chemotherapeutics
To contextualize the potential of this compound, it is essential to compare the efficacy of related compounds with that of standard-of-care chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,4-oxadiazole derivatives against common cancer cell lines, alongside those of established drugs.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | ~5 | [4] |
| 1,2,4-Oxadiazole-Sulfonamide Derivative | HCT-116 (Colon) | 6.0 | [3] |
| 1,2,4-Oxadiazole linked Imidazopyridine | MCF-7 (Breast) | 0.68 | [3] |
| 1,2,4-Oxadiazole linked Imidazopyridine | A549 (Lung) | 1.56 | [3] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 | [5][6][7] |
| Paclitaxel | A549 (Lung) | 0.01 - 0.1 | [8][9][10] |
| Cisplatin | A549 (Lung) | 1 - 10 | [8][9][10] |
| Sorafenib | HepG2 (Liver) | 5 - 10 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
The data indicates that certain 1,2,4-oxadiazole derivatives exhibit cytotoxicity comparable to, and in some cases exceeding, that of established chemotherapeutic agents. The structural features of these derivatives, such as the nature of the substituents at the 3 and 5 positions of the oxadiazole ring, are critical determinants of their anticancer potency. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly modulate activity.[3]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific rigor of our comparative analysis, we outline the standard experimental protocols used to assess the anticancer properties of novel chemical entities.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow of the MTT assay for cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13][14]
-
Compound Treatment: Treat the cells with varying concentrations of the 1,2,4-oxadiazole derivative and a vehicle control. Incubate for 48-72 hours.[12][13][14]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12][13][14]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12][13][14]
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Detailed Protocol:
-
Cell Treatment: Treat cells with the 1,2,4-oxadiazole derivative for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[15][16][17]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[15][16][17][18][19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15][16][17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.[15][16][17]
Cell Cycle Analysis
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them at desired time points.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[20][21][22]
-
Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI), which also requires RNase treatment to remove any bound RNA.[20][21][22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.[20][21][22]
Potential Advantages and Future Directions
The 1,2,4-oxadiazole scaffold presents several potential advantages over existing anticancer agents:
-
Novelty of Mechanism: Some derivatives may act on novel molecular targets, offering a therapeutic window for cancers that have developed resistance to conventional therapies.
-
Structural Diversity: The ease of chemical modification of the 1,2,4-oxadiazole ring allows for the generation of large libraries of compounds, facilitating the optimization of potency and selectivity.
-
Favorable Pharmacokinetics: The inherent stability and bioisosteric nature of the oxadiazole ring can lead to improved drug-like properties.
Future research should focus on the synthesis and biological evaluation of a wider range of 5-Benzyl-3-(substituted phenyl)-1,2,4-oxadiazole derivatives to establish a clear structure-activity relationship. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently limited, the broader class of 1,2,4-oxadiazole derivatives represents a highly promising avenue for the development of novel cancer therapeutics. Their demonstrated ability to induce apoptosis and cell cycle arrest, coupled with their synthetic tractability, positions them as strong candidates for further preclinical and clinical investigation. Through rigorous comparative studies and detailed mechanistic elucidation, the full therapeutic potential of this important heterocyclic scaffold can be realized.
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A Methodological Guide for Comparing the Antimicrobial Activity of Novel 1,2,4-Oxadiazole Derivatives, Exemplified by 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, Against Standard Antibiotics
Abstract: The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. The 1,2,4-oxadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with various derivatives exhibiting significant biological activities.[1][2] This guide provides a comprehensive, scientifically rigorous framework for researchers and drug development professionals to assess the antimicrobial potential of novel 1,2,4-oxadiazole compounds. Using the specific, yet illustrative, example of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, we detail the requisite experimental protocols, rationale behind methodological choices, and data interpretation standards. The objective is to present a self-validating system for generating reproducible and comparable data on the antimicrobial efficacy of new chemical entities against established antibiotics.
Introduction: The Rationale for a Standardized Evaluation Framework
The relentless evolution of drug-resistant pathogens poses a critical threat to global health. In response, medicinal chemists are exploring novel chemical scaffolds, among which 1,2,4-oxadiazoles are of considerable interest for their diverse pharmacological properties.[3][4] However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges, primary among them being the standardized and objective evaluation of its biological activity.
This guide addresses this challenge by outlining a systematic approach to compare the antimicrobial activity of a novel investigational compound, such as this compound, against a panel of clinically relevant antibiotics. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and universally comparable.[5][6][7]
Section 1: Foundational Principles and Experimental Design
A robust comparison relies on a well-conceived experimental design. This involves the careful selection of the test compound, appropriate comparator antibiotics, and a representative panel of microbial strains.
The Investigational Compound: this compound
The selection of this compound serves as a model for any novel synthetic molecule. Key initial steps include:
-
Purity Assessment: Ensure the compound is of high purity (>95%), as impurities can confound biological activity results.
-
Solubility Determination: The compound must be dissolved in a solvent, typically dimethyl sulfoxide (DMSO), that is non-toxic to the test microorganisms at the final concentration used in the assay. A stock solution is prepared, from which working dilutions are made.
Selection of Comparator Antibiotics (The Benchmarks)
The choice of known antibiotics is critical for contextualizing the activity of the novel compound. A recommended panel should include agents with different mechanisms of action and spectra of activity.
Table 1: Recommended Panel of Standard Antibiotics
| Antibiotic Class | Example | Primary Spectrum | Mechanism of Action |
| Fluoroquinolone | Ciprofloxacin | Broad-Spectrum | Inhibits DNA gyrase and topoisomerase IV |
| Glycopeptide | Vancomycin | Gram-Positive (including MRSA) | Inhibits cell wall synthesis by binding to D-Ala-D-Ala |
| Aminoglycoside | Gentamicin | Broad-Spectrum (primarily Gram-Negative) | Binds to 30S ribosomal subunit, inhibiting protein synthesis |
| Macrolide | Azithromycin | Gram-Positive and some Gram-Negative | Binds to 50S ribosomal subunit, inhibiting protein synthesis |
| Penicillin | Ampicillin | Broad-Spectrum (resistance is common) | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs) |
| Antifungal (Azole) | Fluconazole | Fungi (e.g., Candida spp.) | Inhibits ergosterol synthesis |
Rationale: This diverse panel allows for a multi-faceted comparison. For instance, comparing the novel compound's activity against Ciprofloxacin can provide insights into its potential effect on bacterial DNA replication, while comparison with Vancomycin can hint at activity against cell wall synthesis in Gram-positive bacteria.
Selection of Microbial Strains
For reproducibility and standardization, initial screening should utilize reference strains from recognized culture collections (e.g., ATCC - American Type Culture Collection).
Table 2: Recommended Panel of Microbial Strains
| Microorganism | Strain (Example) | Gram Stain | Relevance |
| Staphylococcus aureus | ATCC 25923 | Positive | Common cause of skin, soft tissue, and bloodstream infections. |
| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | Positive | Represents a major drug-resistant pathogen.[1] |
| Escherichia coli | ATCC 25922 | Negative | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Opportunistic pathogen known for intrinsic and acquired resistance. |
| Enterococcus faecalis | ATCC 29212 | Positive | Important cause of hospital-acquired infections. |
| Candida albicans | ATCC 90028 | N/A (Fungus) | Common cause of opportunistic fungal infections. |
Rationale: This panel includes representatives of Gram-positive cocci, Gram-negative rods, and a common pathogenic yeast, providing a broad initial assessment of the compound's spectrum of activity. The inclusion of a resistant strain like MRSA is crucial for evaluating the compound's potential to overcome existing resistance mechanisms.
Section 2: Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
The following protocols provide a tiered approach, starting with a qualitative screen and progressing to quantitative determinations of inhibitory and cidal activity.
Protocol: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)
This method serves as a rapid, preliminary screen to determine if the novel compound possesses any antimicrobial activity.[8][9] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[10][11]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[9]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place a sterile blank paper disk onto the agar. Pipette a defined amount (e.g., 10 µL) of the this compound stock solution onto the disk. Place disks of the standard antibiotics (e.g., Ciprofloxacin, Vancomycin) on the plate as controls. Ensure disks are at least 24 mm apart.[9]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Expert Rationale: The Kirby-Bauer test is a cost-effective initial step.[13] A significant zone of inhibition suggests susceptibility and justifies proceeding to more quantitative methods. Mueller-Hinton agar is the standard medium because of its reproducibility and low concentration of inhibitors that might interfere with results.[14]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the gold standard for quantitative susceptibility testing.[15][16] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[17] This protocol is adapted for a 96-well microtiter plate format.
Methodology:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: In well 1, add 100 µL of the test compound (or standard antibiotic) at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension prepared in step 2.1 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19] The MBC is the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[20][21]
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: Count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[22]
Section 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for effective comparison.
Table 3: Template for Recording Disk Diffusion and MIC/MBC Data
| Microorganism | Compound | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| S. aureus ATCC 25923 | This compound | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] |
| Ciprofloxacin | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] | |
| Vancomycin | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] | |
| E. coli ATCC 25922 | This compound | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] |
| Ciprofloxacin | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] | |
| Gentamicin | [Record Data] | [Record Data] | [Record Data] | [Calculate] | [Bactericidal/Static] |
| (Continue for all strains) | | | | | | |
Interpreting the MBC/MIC Ratio: This ratio is a key indicator of the compound's mode of action.
-
MBC/MIC ≤ 4: The compound is generally considered bactericidal .[21]
-
MBC/MIC > 4: The compound is generally considered bacteriostatic .
Authoritative Interpretation: The MIC values should be compared against the established clinical breakpoints published by CLSI or EUCAST for the standard antibiotics to determine if the test strains are susceptible, intermediate, or resistant.[23][24][25] The novel compound's MICs can then be benchmarked against these standards. A lower MIC value indicates higher potency.
Section 4: Visualization of Experimental Workflows
Visual diagrams aid in understanding the logical flow of the experimental process.
Caption: Logical flow from MIC to MBC determination.
Conclusion
This guide provides a standardized, multi-step methodology for the comprehensive evaluation of novel antimicrobial agents like this compound. By adhering to established protocols for disk diffusion, MIC, and MBC determination, and by using appropriate comparators and reference strains, researchers can generate high-quality, reproducible data. This structured approach is essential for accurately classifying the potency and spectrum of new compounds, thereby facilitating the identification of promising candidates for further development in the critical fight against antimicrobial resistance.
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A Comparative Guide to Validating the Mechanism of Action of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action (MoA) of a novel 1,2,4-oxadiazole derivative, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole (herein referred to as "Compound O-124"). The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Given this chemical heritage, a systematic and multi-pronged approach is essential to uncover the specific biological pathway modulated by Compound O-124.
This guide eschews a rigid template in favor of a logical, causality-driven experimental workflow. We will begin with broad, unbiased phenotypic screening to generate initial hypotheses about the compound's function. Subsequently, we will delve into specific, target-oriented assays to confirm these hypotheses, directly comparing the performance of Compound O-124 with well-characterized alternative compounds. Every protocol is designed to be self-validating, incorporating appropriate controls to ensure scientific rigor.
Phase 1: Unbiased Phenotypic Screening to Generate Mechanistic Hypotheses
When the target of a novel compound is unknown, phenotypic screening is an invaluable first step.[2] This approach assesses the compound's effect on the overall characteristics (phenotype) of a cell or organism, allowing for the discovery of unexpected mechanisms of action.[2] Based on the known activities of the 1,2,4-oxadiazole class of molecules, we will focus on two key phenotypic areas: inflammation and cancer cell proliferation.
Experimental Workflow: Phenotypic Screening
Caption: Initial phenotypic screening workflow for Compound O-124.
Protocol 1: Anti-Inflammatory Phenotypic Screen
This assay will determine if Compound O-124 can suppress an inflammatory response in a cellular model. We will use lipopolysaccharide (LPS) to induce the production of the pro-inflammatory cytokine TNF-α in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with a dose-response range of Compound O-124 (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
Stimulate the cells with 100 ng/mL of LPS for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration of Compound O-124 against the percentage of TNF-α inhibition. A significant reduction in TNF-α levels would suggest a potential anti-inflammatory MoA.
Protocol 2: Anti-Proliferative Phenotypic Screen
This screen will assess the ability of Compound O-124 to inhibit the growth of various cancer cell lines, providing insights into its potential as an anti-cancer agent.
-
Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[3][4]
-
Methodology (MTT Assay): [5][6]
-
Seed the cancer cell lines in 96-well plates at their optimal densities.
-
Treat the cells with a dose-response range of Compound O-124 (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line. Potent activity against multiple cell lines would suggest an anti-proliferative MoA.
Phase 2: Hypothesis-Driven Mechanistic Validation
Based on the results of the phenotypic screens, we will formulate specific hypotheses about the MoA of Compound O-124. For this guide, we will proceed with three plausible hypotheses based on the common targets of 1,2,4-oxadiazole derivatives:
-
Hypothesis 1: Compound O-124 is a Cyclooxygenase-2 (COX-2) inhibitor.
-
Hypothesis 2: Compound O-124 is a Histone Deacetylase (HDAC) inhibitor.
-
Hypothesis 3: Compound O-124 is a protein kinase inhibitor.
For each hypothesis, we will outline a series of experiments to test it, comparing Compound O-124 to a well-characterized inhibitor.
Hypothesis 1: Compound O-124 as a COX-2 Inhibitor
Alternative/Comparator Compound: Celecoxib , a highly selective COX-2 inhibitor.[7][8][9] Its mechanism involves blocking the conversion of arachidonic acid to prostaglandin precursors, thereby exerting anti-inflammatory effects.[7][8][9]
Caption: Workflow for validating COX-2 inhibition as the MoA.
This biochemical assay will directly measure the ability of Compound O-124 to inhibit the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of potency and selectivity.
-
Methodology: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.[10][11][12]
-
The assay measures the peroxidase activity of COX enzymes.[12][13]
-
Prepare serial dilutions of Compound O-124 and the comparator, Celecoxib.
-
In a 96-well plate, add the assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compounds.[1]
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase component of COX will generate a colored or fluorescent product that can be measured over time using a plate reader.
-
-
Data Analysis and Comparison:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound O-124 | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
A high selectivity index for COX-2 for Compound O-124, similar to or better than Celecoxib, would support this hypothesis.
Since COX-2 expression is regulated by the NF-κB signaling pathway, we will assess if Compound O-124 can inhibit NF-κB activation in a cell-based assay.
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Methodology:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with Compound O-124 and Celecoxib for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
After 6-8 hours, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: A dose-dependent decrease in luciferase activity by Compound O-124 would indicate inhibition of the NF-κB pathway, an upstream regulator of COX-2.
Hypothesis 2: Compound O-124 as an HDAC Inhibitor
Alternative/Comparator Compound: Vorinostat (SAHA) , a pan-HDAC inhibitor that causes the accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16][17]
Caption: Workflow for validating HDAC inhibition as the MoA.
This assay will directly measure the inhibition of HDAC enzymatic activity by Compound O-124.
-
Methodology: Use a commercially available fluorometric HDAC inhibitor screening kit.[18][19]
-
The assay uses an acetylated lysine substrate that, when deacetylated by HDACs, can be cleaved by a developer to produce a fluorescent signal.[18]
-
Perform the assay in a 96-well plate with purified HDAC enzymes (a mix of class I and II, or individual isoforms).
-
Incubate the enzyme with serial dilutions of Compound O-124 and Vorinostat.
-
Add the substrate and incubate.
-
Add the developer and measure fluorescence.
-
-
Data Analysis and Comparison:
| Compound | Pan-HDAC IC50 (µM) |
| Compound O-124 | Experimental Value |
| Vorinostat (SAHA) | Experimental Value |
Potent inhibition of HDAC activity by Compound O-124 would be strong evidence for this MoA.
A hallmark of HDAC inhibition in cells is the hyperacetylation of histones.
-
Cell Line: HCT116 or another cancer cell line from the phenotypic screen.
-
Methodology:
-
Treat cells with Compound O-124 and Vorinostat at their respective IC50 concentrations for 12-24 hours.
-
Lyse the cells and perform SDS-PAGE on the protein lysates.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3 or acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin).
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis: A significant increase in the levels of acetylated histones in cells treated with Compound O-124, comparable to Vorinostat, would confirm an HDAC inhibitory MoA in a cellular context.
Hypothesis 3: Compound O-124 as a Protein Kinase Inhibitor
Alternative/Comparator Compound: Staurosporine , a potent, broad-spectrum (pan-kinase) inhibitor.[2] It serves as an excellent positive control for kinase inhibition assays.
Caption: Workflow for validating kinase inhibition as the MoA.
This is a high-throughput biochemical screen to test the inhibitory activity of Compound O-124 against a large panel of purified protein kinases.
-
Methodology: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Promega). A common format is a luminescence-based assay that measures ATP consumption (ADP production).[20]
-
Compound O-124 and Staurosporine are tested at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
The assay measures the amount of ADP produced, which is inversely proportional to the inhibition of kinase activity.[20]
-
-
Data Analysis and Comparison:
| Compound | % Inhibition at 10 µM vs. Kinase A | % Inhibition at 10 µM vs. Kinase B | ... |
| Compound O-124 | Experimental Value | Experimental Value | ... |
| Staurosporine | Experimental Value | Experimental Value | ... |
Significant inhibition (>50%) of one or more kinases would identify them as potential targets. The "hit" kinases can then be further validated with IC50 determinations.
Based on the results of the kinase panel screen, this cell-based assay will determine if Compound O-124 can inhibit the phosphorylation of downstream substrates of the identified "hit" kinase(s) in a relevant cell line.
-
Cell Line: A cell line known to have high activity of the "hit" kinase.
-
Methodology:
-
Treat cells with Compound O-124 and a specific inhibitor for the "hit" kinase (if available) for an appropriate time.
-
Lyse the cells and perform a Western blot as described in Protocol 6.
-
Probe the membrane with antibodies against the phosphorylated form of a known substrate of the "hit" kinase and an antibody for the total amount of that substrate protein as a loading control.
-
-
Data Analysis: A reduction in the phosphorylation of the substrate protein upon treatment with Compound O-124 would validate its activity against the target kinase in a cellular context.
Conclusion
The validation of a novel compound's mechanism of action is an iterative process of hypothesis generation and rigorous experimental testing. By starting with broad phenotypic screens and progressively narrowing the focus to specific molecular targets, researchers can build a comprehensive and well-supported understanding of a compound's biological activity. The comparative approach, pitting the novel compound against well-characterized alternatives, is crucial for contextualizing its potency, selectivity, and potential therapeutic utility. The experimental framework provided in this guide for This compound offers a robust and logical pathway to confidently elucidate its mechanism of action, paving the way for further preclinical and clinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Oxadiazole Analogs
Introduction: The Strategic Role of 1,2,4-Oxadiazole in Modern Drug Design
The 1,2,4-oxadiazole ring is a cornerstone of contemporary medicinal chemistry. This five-membered heterocycle is prized not only for its exceptional chemical and thermal stability but also for its function as a bioisosteric equivalent for ester and amide groups.[1][2] This property allows for the enhancement of pharmacokinetic profiles by improving resistance to hydrolysis.[2] Consequently, the 1,2,4-oxadiazole scaffold is a key pharmacophoric component in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3][4][5]
As the pipeline of novel 1,2,4-oxadiazole analogs expands, the need for rapid, cost-effective, and rational methods to prioritize candidates for synthesis and biological testing becomes paramount. Molecular docking, a powerful structure-based drug design strategy, addresses this need directly.[6][7][8] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering atomic-level insights into the molecular recognition process.[6][8]
This guide provides a comprehensive framework for conducting a robust and reliable comparative docking study of 1,2,4-oxadiazole analogs. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a scientifically rigorous and self-validating workflow. Our goal is to empower researchers to not only generate data but to understand its implications for advancing their drug discovery programs.
The Core Workflow: A Self-Validating Docking Protocol
A trustworthy computational study is built on a foundation of meticulous preparation and rigorous validation. The following workflow is designed to ensure that the generated docking poses and scores are both meaningful and reliable.
Caption: Overall workflow for a validated comparative molecular docking study.
PART 1: Target Selection and Preparation
The selection of an appropriate and well-characterized protein target is the most critical decision in a docking study. The quality of the crystal structure directly impacts the reliability of the results. For this guide, we will use Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , a well-validated target in oncology against which oxadiazole derivatives have shown activity.[9]
Experimental Protocol: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[10] For our example, we will use PDB ID: 2ITO , which is EGFR kinase domain in complex with an inhibitor. PDBsum provides an excellent overview of the structural features of PDB entries.[11][12][13][14]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like AutoDock Tools (ADT) or PyMOL. Remove all non-essential components, including water molecules, co-solvents, and any co-factors not relevant to the binding interaction being studied. Retain the co-crystallized ligand for the validation step.
-
Add Hydrogens: Proteins in the PDB often lack hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges in ADT). The scoring function uses these charges to calculate electrostatic interactions.
-
Set Atom Types: Assign appropriate atom types to the protein structure.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]
PART 2: Ligand Preparation
The accuracy of ligand representation is as important as that of the receptor. Each 1,2,4-oxadiazole analog must be converted into a 3D structure with an appropriate charge distribution.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structures: Draw the 1,2,4-oxadiazole analogs using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structures to 3D. Most chemical drawing tools can perform this conversion and apply an initial energy minimization using a force field like MMFF94.
-
Set Torsions and Save as PDBQT:
-
Load each 3D ligand structure into AutoDock Tools.
-
The software will automatically detect the root of the molecule and define the rotatable (torsion) bonds, which allows for ligand flexibility during docking.
-
Save each prepared ligand as a PDBQT file.
-
PART 3: Docking Protocol Validation (The Trustworthiness Pillar)
Before screening our library of analogs, we must first prove that our docking protocol can reliably reproduce the experimentally observed binding mode. This is achieved by "redocking" the co-crystallized ligand back into the protein's active site.
Experimental Protocol: Redocking for Validation
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16] For validation, center the grid box directly on the coordinates of the co-crystallized ligand (in our case, the inhibitor from PDB ID: 2ITO). The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate freely.
-
Perform Redocking: Using AutoDock Vina, dock the prepared PDBQT file of the co-crystallized ligand into the prepared receptor, using the grid box defined in the previous step.[17]
-
Analyze the Result:
-
The primary metric for success is the Root Mean Square Deviation (RMSD) between the atom coordinates of the lowest-energy docked pose and the original crystallographic pose.[18][19]
-
A successful validation is indicated by an RMSD value of less than 2.0 Å. [18][19][20] This confirms that the chosen parameters are appropriate for this biological system. If the RMSD is higher, the protocol must be refined (e.g., by adjusting the grid box size or position) and re-validated.
-
Caption: The self-validating redocking workflow to ensure protocol reliability.
PART 4: Comparative Docking and Results Analysis
With a validated protocol, we can now confidently screen our library of 1,2,4-oxadiazole analogs against the EGFR target.
Experimental Protocol: Screening
-
Execute Docking: Using the same receptor and grid parameters from the validated protocol, run the docking simulation for each prepared 1,2,4-oxadiazole analog.
-
Collate Results: AutoDock Vina will output multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). For comparative purposes, the top-ranked pose (lowest binding energy) is typically used for initial analysis.
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison between analogs and helps in identifying preliminary Structure-Activity Relationships (SAR).
Table 1: Comparative Docking Results of 1,2,4-Oxadiazole Analogs against EGFR (PDB: 2ITO)
| Analog ID | R-Group on Phenyl Ring | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue & Atom) | Key Hydrophobic Interactions (Residues) |
| Control | (Co-crystallized ligand) | -9.8 | Met793 (backbone N), Cys797 (backbone N) | Leu718, Val726, Ala743, Leu844 |
| OXA-01 | H | -7.5 | Met793 (backbone N) | Leu718, Val726, Ala743 |
| OXA-02 | 4-OCH₃ | -8.2 | Met793 (backbone N), Thr790 (sidechain O) | Leu718, Val726, Ala743, Leu844 |
| OXA-03 | 4-Cl | -8.0 | Met793 (backbone N) | Leu718, Val726, Ala743, Leu844, Cys797 |
| OXA-04 | 4-NO₂ | -8.9 | Met793 (backbone N), Asp855 (sidechain O) | Leu718, Val726, Ala743 |
Analysis of Results
-
Binding Affinity: The docking score, expressed as binding energy, is the first point of comparison. A lower (more negative) value suggests a more stable protein-ligand complex and higher binding affinity.[21][22][23][24] In our example, OXA-04 shows the most favorable binding affinity among the analogs, approaching that of the control ligand.
-
Binding Pose and Interactions: A low energy score is meaningless without a chemically sensible binding pose.
-
Visual Inspection: Use PyMOL or another molecular viewer to analyze the top-ranked pose for each analog. Does the ligand fit well within the binding pocket? Are there any steric clashes?
-
Interaction Analysis: Identify the specific amino acid residues that interact with the ligand.[25] Hydrogen bonds are critical for specificity and affinity. In our table, the addition of a nitro group in OXA-04 appears to allow for a new, favorable hydrogen bond with Asp855, explaining its stronger binding affinity compared to the other analogs. Hydrophobic interactions with residues like Leu718 and Val726 are also crucial for anchoring the ligands in the pocket.
-
Conclusion and Forward Look
This guide has outlined a rigorous, self-validating workflow for the comparative molecular docking of 1,2,4-oxadiazole analogs. By prioritizing meticulous preparation and mandatory protocol validation, researchers can generate reliable computational data that provides valuable insights into structure-activity relationships.
The results from such a study, as exemplified in Table 1, serve as a powerful hypothesis-generation tool. They allow for the rational prioritization of analogs for chemical synthesis and subsequent in vitro biological evaluation. For instance, based on our hypothetical data, the 4-NO₂ substituted analog (OXA-04) would be a high-priority candidate for synthesis. This synergy between computational prediction and experimental validation accelerates the drug discovery process, saving both time and resources while increasing the probability of identifying potent and effective therapeutic agents.
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Cavasotto, C. N., & Singh, N. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
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S. S. R. R. L. R. College of Pharmacy. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. [Link]
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Lee, J., et al. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. National Center for Biotechnology Information. [Link]
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Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. ACS Publications. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide for the In Vivo Validation of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
For researchers in the vanguard of drug discovery, the journey from promising in vitro data to validated in vivo efficacy is both critical and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a novel compound emerging from the therapeutically rich class of 1,2,4-oxadiazoles. While direct in vivo studies on this specific molecule are not yet prevalent in published literature, this document will leverage established methodologies for analogous compounds to propose a robust validation strategy. We will objectively compare potential therapeutic applications, outline detailed experimental protocols, and provide the scientific rationale underpinning each step, ensuring a rigorous and reproducible approach to preclinical evaluation.
Conceptual Framework: From In Vitro Promise to In Vivo Reality
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of our focus, this compound, combines this privileged heterocycle with a benzyl and a bromophenyl moiety, structural features that suggest a potential for potent and selective biological activity.
Our proposed validation strategy is predicated on the high likelihood of this compound exhibiting anticancer properties, a common trait among 3,5-disubstituted 1,2,4-oxadiazole derivatives.[2] Therefore, this guide will primarily focus on a hypothetical in vivo validation pathway for anticancer activity, while also considering a secondary potential application in anti-inflammatory models.
Caption: Proposed workflow for the in vivo validation of this compound.
Comparative Analysis of Potential In Vivo Models
The selection of an appropriate animal model is paramount for the successful translation of in vitro findings. Based on the anticancer potential of the 1,2,4-oxadiazole core, a tumor xenograft model is the logical first choice. As a point of comparison, we will also consider a carrageenan-induced paw edema model to explore potential anti-inflammatory effects.
| Parameter | Tumor Xenograft Model (Anticancer) | Carrageenan-Induced Paw Edema (Anti-inflammatory) | Rationale for Selection |
| Primary Endpoint | Tumor growth inhibition | Reduction in paw volume | Directly measures the hypothesized therapeutic effect. |
| Test System | Immunocompromised mice (e.g., NOD/SCID) bearing human tumor cell lines | Rats or mice | Standard, well-characterized models for these indications. |
| Relevance | High relevance for human cancer therapy | Validated model for acute inflammation | Addresses a prevalent activity of oxadiazole derivatives. |
| Alternative Compound | 5-Fluorouracil (5-FU) | Indomethacin | Established clinical and preclinical comparators.[1][3] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Prior to efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for determining an appropriate dosing regimen.
Objective: To determine the pharmacokinetic profile and establish a dose-response relationship.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Compound Administration:
-
Intravenous (IV) bolus (1 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral gavage (10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection: Serial blood samples collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Plasma concentrations of the compound determined by LC-MS/MS.
-
Data Analysis: Calculation of key PK parameters (t½, Cmax, Tmax, AUC, and oral bioavailability).
In Vivo Efficacy: Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) for which the compound has shown potent in vitro cytotoxicity.
-
Animal Model: Female NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 cells into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (e.g., 25, 50, 100 mg/kg, administered daily by oral gavage).
-
Positive control: A standard-of-care chemotherapeutic agent relevant to the chosen cell line (e.g., 5-Fluorouracil).
-
-
Monitoring:
-
Tumor volume measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight recorded twice weekly as an indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target proteins).
Caption: Experimental workflow for the tumor xenograft efficacy study.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the potential anti-inflammatory effects of this compound.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment Groups (n=6 per group):
-
Vehicle control.
-
This compound (e.g., 10, 20, 40 mg/kg, administered orally).
-
Positive control: Indomethacin (10 mg/kg, orally).
-
-
Procedure:
-
The test compound or vehicle is administered 1 hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Interpreting the Data: A Comparative Perspective
The success of the in vivo validation will be determined by a statistically significant reduction in tumor growth or paw edema compared to the vehicle control. The performance of this compound should also be benchmarked against the positive control to gauge its relative potency.
| Outcome | Interpretation for Anticancer Model | Interpretation for Anti-inflammatory Model |
| Significant Efficacy | The compound demonstrates potential as an anticancer agent. Further studies into the mechanism of action and chronic toxicity are warranted. | The compound possesses anti-inflammatory properties. Further investigation into its effects on pro-inflammatory cytokines and enzymes would be the next logical step. |
| Moderate Efficacy | The compound may have modest activity or may require formulation optimization to improve exposure. Dose-escalation studies could be considered. | The compound has some anti-inflammatory effect, but may not be as potent as existing agents. |
| No Efficacy | The in vitro activity did not translate to an in vivo effect, possibly due to poor pharmacokinetics or off-target effects. | The compound is unlikely to be a viable anti-inflammatory agent. |
Conclusion and Future Directions
This guide provides a scientifically rigorous and experimentally detailed roadmap for the in vivo validation of this compound. By employing well-established animal models and comparing the results to standard-of-care compounds, researchers can generate the robust data necessary to advance this promising molecule through the preclinical development pipeline. A successful outcome from these studies would pave the way for more extensive toxicological evaluations and, ultimately, consideration for clinical trials. The versatility of the 1,2,4-oxadiazole core suggests that even if one therapeutic avenue proves less fruitful, others may yet hold significant promise.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole (BBO-124)
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and late-stage clinical failures. Consequently, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a foundational pillar of modern drug development.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole , hereafter referred to as BBO-124 . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Based on preliminary structure-activity relationship (SAR) studies of analogous compounds, BBO-124 has been designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various cancers.[3][4][5]
However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant hurdle to achieving selectivity.[6] This guide will objectively compare the performance of BBO-124 against established kinase inhibitors, providing a framework of supporting experimental data to delineate its selectivity profile and therapeutic potential. We will explore a tiered approach, from broad safety screening to in-depth kinome profiling and cellular target validation, explaining the causality behind each experimental choice.
The Kinase Selectivity Challenge
The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling. Their structural similarity, particularly in the ATP-binding pocket where most inhibitors compete, makes designing selective drugs a formidable task. Unintended inhibition of structurally related kinases can disrupt essential signaling pathways, leading to adverse drug reactions (ADRs). Therefore, early and comprehensive profiling is essential to build structure-activity relationship models that guide chemical design toward greater selectivity.[7]
Comparative Compounds
To contextualize the selectivity profile of BBO-124, we have selected two well-characterized kinase inhibitors and a close structural analogue for direct comparison:
-
Erlotinib: A first-generation, FDA-approved selective inhibitor of EGFR tyrosine kinase, serving as our primary benchmark for on-target potency and selectivity.
-
Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). It is known to have a broader kinase inhibition profile and will serve as a comparator for a less selective compound.
-
Analogue 1 (5-Benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole): A hypothetical, closely related analogue of BBO-124 where the bromine atom is replaced by chlorine. This allows for a direct assessment of how minor structural modifications can influence the selectivity profile.
A Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy involves a multi-tiered approach to progressively narrow the focus from broad liability assessment to specific on- and off-target characterization.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Pharmacological Safety Screening
Causality: Before investing in expensive, high-density kinase profiling, it is crucial to perform a broad screen to identify potential liabilities against other major target families known to be involved in clinical adverse drug reactions.[8] This initial screen acts as a critical filter, flagging compounds with a high probability of causing ADRs unrelated to kinase activity, such as cardiovascular, CNS, or gastrointestinal side effects.
We utilized the Eurofins SafetyScreen44™ Panel , which assesses compound activity against 44 key targets including GPCRs, ion channels, transporters, and non-kinase enzymes.[9][10] Compounds were screened at a concentration of 10 µM.
Table 1: Hypothetical Results from SafetyScreen44™ Panel (% Inhibition at 10 µM)
| Target Class | Target | BBO-124 | Analogue 1 | Erlotinib | Dasatinib | Interpretation |
|---|---|---|---|---|---|---|
| GPCR | 5-HT2B | 55% | 48% | 8% | 12% | Potential for serotonergic effects (e.g., valvulopathy). Requires follow-up. |
| M1 (Muscarinic) | 12% | 15% | 5% | 7% | No significant activity. | |
| D2S (Dopamine) | 9% | 7% | 3% | 6% | No significant activity. | |
| Ion Channel | hERG | 25% | 22% | 15% | 35% | Low to moderate hERG inhibition; requires cardiac safety follow-up. |
| Transporter | 5-HT Transporter | 18% | 15% | 4% | 9% | No significant activity. |
| Enzyme | PDE3A | 65% | 5% | 3% | 8% | Significant off-target hit for BBO-124. PDE3 inhibitors have cardiovascular effects. |
| | COX1 | 5% | 4% | 2% | 6% | No significant activity. |
Interpretation: The SafetyScreen44™ results indicate that BBO-124 has a potential off-target liability at the phosphodiesterase 3A (PDE3A) enzyme and moderate activity at the 5-HT2B receptor.[9][10] The inhibition of PDE3A is a noteworthy finding, as this enzyme plays a critical role in cardiovascular function, and its inhibition can lead to positive inotropic effects.[11] This contrasts with Analogue 1, which shows significantly less activity at PDE3A, suggesting the 2-bromophenyl moiety may be a key determinant for this off-target interaction. Both BBO-124 and Dasatinib show some hERG activity, warranting further investigation.
Tier 2: In-Depth Kinome Profiling
Causality: Having cleared the initial safety screen (with liabilities noted for follow-up), the next logical step is a comprehensive, quantitative assessment of the compound's interaction with the human kinome. This provides a detailed map of on-target potency and off-target activity, which is crucial for calculating selectivity scores and predicting potential kinase-mediated side effects.
We employed the KINOMEscan® platform (DiscoverX) , a competition-based binding assay that quantitatively measures the interaction of a compound against a panel of 468 kinases.[12][13] This platform is not a functional assay but measures direct binding to the kinase active site, providing robust and reproducible data on potency (expressed as Kd) and selectivity.[14]
Table 2: Hypothetical KINOMEscan® Results (Kd in nM) for Selected Kinases
| Kinase | BBO-124 (Kd, nM) | Analogue 1 (Kd, nM) | Erlotinib (Kd, nM) | Dasatinib (Kd, nM) |
|---|---|---|---|---|
| EGFR (WT) | 5.5 | 15.2 | 1.2 | 150 |
| EGFR (L858R) | 2.1 | 8.9 | 0.8 | 125 |
| EGFR (T790M) | 1,500 | 2,100 | 950 | 180 |
| VEGFR2 | 85 | 1,200 | 2,500 | 0.8 |
| SRC | 350 | 2,800 | >10,000 | 0.5 |
| ABL1 | >10,000 | >10,000 | >10,000 | 0.3 |
| YES1 | 410 | 3,500 | >10,000 | 1.1 |
| LCK | 950 | 6,200 | >10,000 | 0.4 |
| EPHB4 | 120 | 1,800 | 8,000 | 2.5 |
| RIPK2 | 2,500 | >10,000 | >10,000 | 250 |
Data Visualization & Interpretation:
A common method to visualize kinome selectivity is through a dendrogram, where inhibited kinases are marked, illustrating the compound's activity across the kinome tree. For quantitative comparison, selectivity scores (S-scores) are often calculated. An S-score (10) represents the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Selectivity Profile of BBO-124:
-
On-Target Potency: BBO-124 demonstrates potent binding to wild-type EGFR (Kd = 5.5 nM) and the activating L858R mutant, though it is approximately 4-5 fold less potent than the benchmark, Erlotinib.
-
Key Off-Targets: The most significant kinase off-targets for BBO-124 are VEGFR2 (Kd = 85 nM) and EPHB4 (Kd = 120 nM). Inhibition of VEGFR2 is a known mechanism for some anticancer drugs but can also be associated with hypertension and bleeding.[15]
-
Selectivity vs. Comparators:
-
BBO-124 is significantly more selective than Dasatinib, which shows potent, sub-nanomolar binding to a broad range of kinases including SRC, ABL, and VEGFR2.
-
Compared to Erlotinib, BBO-124 is less selective due to its potent off-target activity on VEGFR2 and EPHB4.
-
The structural modification in Analogue 1 (Cl vs. Br) results in a marked decrease in both on-target (EGFR) and off-target (VEGFR2, SRC) potency, highlighting the sensitivity of kinase binding to minor structural changes.
-
Tier 3: Cellular Target Engagement & Validation
Causality: While in vitro binding assays are powerful, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency. Therefore, validating target engagement in a cellular context is a critical final step.
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the interaction between a ligand and its protein target in intact cells.[16][17] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg). This shift in thermal stability can be quantified to confirm target engagement.[18]
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Table 3: Hypothetical CETSA Results in NCI-H1975 Cells (EGFR L858R/T790M)
| Target Protein | Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
|---|---|---|---|---|
| EGFR | DMSO | 52.5 | - | Baseline melting temperature. |
| BBO-124 (1 µM) | 52.8 | +0.3°C | Minimal stabilization, consistent with poor binding to T790M mutant. | |
| Erlotinib (1 µM) | 53.0 | +0.5°C | Minimal stabilization, confirming resistance of T790M mutant. | |
| VEGFR2 | DMSO | 58.1 | - | Baseline melting temperature. |
| BBO-124 (1 µM) | 62.5 | +4.4°C | Strong cellular engagement, confirming VEGFR2 as a bona fide off-target. | |
| Erlotinib (1 µM) | 58.3 | +0.2°C | No significant engagement, confirming selectivity. |
| GAPDH | BBO-124 (1 µM) | 65.2 | +0.1°C | No shift, confirming specificity of stabilization (negative control). |
Interpretation: The CETSA results provide critical validation of the biochemical data within a physiological context.
-
The lack of a significant thermal shift for EGFR in the T790M mutant cell line confirms that BBO-124, like Erlotinib, is unable to overcome this key resistance mechanism.
-
Crucially, BBO-124 induced a robust thermal stabilization of VEGFR2, confirming that it actively engages this off-target kinase in intact cells. This finding elevates the concern of potential VEGFR2-mediated toxicity.
-
The absence of a shift for the control protein, GAPDH, demonstrates that the observed stabilization is specific to the ligand's targets.
Summary and Path Forward
This comparative guide has systematically profiled the investigational compound BBO-124, providing a clear, data-driven assessment of its selectivity.
Table 4: Overall Selectivity and Liability Summary
| Compound | Primary Target | Key Off-Targets | Selectivity Profile | Key Liabilities |
|---|---|---|---|---|
| BBO-124 | EGFR | VEGFR2, EPHB4, PDE3A | Moderately Selective | VEGFR2-mediated toxicity (e.g., hypertension), PDE3A-mediated cardiac effects, 5-HT2B activity. |
| Analogue 1 | EGFR | (Significantly weaker) | More Selective (but less potent) | Reduced on-target potency. |
| Erlotinib | EGFR | - | Highly Selective | Limited efficacy against T790M resistance. |
| Dasatinib | ABL, SRC family | Broad (multi-kinase) | Non-selective | Broad toxicity profile due to multi-kinase inhibition. |
Conclusion: this compound (BBO-124) is a potent inhibitor of wild-type and mutant (L858R) EGFR. However, this profiling guide reveals significant off-target activities against VEGFR2, EPHB4, and the non-kinase enzyme PDE3A. The cellular target engagement studies confirm that the interaction with VEGFR2 is robust in a physiological setting.
The comparison with its close analogue suggests that the 2-bromophenyl substituent is a critical determinant of both on-target and off-target activity. While BBO-124 is more selective than a broad-spectrum inhibitor like Dasatinib, it does not match the high selectivity of Erlotinib.
Path Forward: The dual inhibition of EGFR and VEGFR2 may offer a therapeutic advantage in some contexts (e.g., by inhibiting both tumor cell proliferation and angiogenesis). However, it also presents a significant liability risk. Future development efforts should focus on modifying the 3-position phenyl ring to disrupt binding to VEGFR2 and PDE3A while retaining or improving potency at EGFR. This guide provides the foundational data and experimental framework to guide such a lead optimization campaign, underscoring the indispensable role of early and comprehensive cross-reactivity profiling in the development of safer, more effective targeted therapies.
Detailed Experimental Protocols
Eurofins SafetyScreen44™ Panel
-
Objective: To identify off-target interactions across a broad range of 44 non-kinase targets.
-
Methodology: The assays are primarily radioligand binding assays. Test compounds are incubated at a final concentration of 10 µM in duplicate with a specific receptor, ion channel, or transporter preparation in the presence of a corresponding radioligand.
-
Procedure:
-
Prepare test compound stock solution in 100% DMSO.
-
Incubate the compound (10 µM final concentration), radioligand, and target membrane/protein preparation at a specified temperature for a defined period (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through a glass fiber filter, trapping the bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition by comparing the results to a vehicle (DMSO) control. A reference compound is used as a positive control for each assay.
-
DiscoverX KINOMEscan® Binding Assay
-
Objective: To quantitatively measure the binding interactions of a test compound against a panel of 468 kinases.
-
Methodology: This is an active site-directed competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinases are prepared as fusions with a unique DNA tag.
-
The DNA-tagged kinase, test compound, and an immobilized ligand are combined in wells of a microtiter plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Binding data is plotted as percent of control (DMSO vehicle) and dissociation constants (Kd) are calculated from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate ligand-target engagement in intact cells by measuring changes in protein thermal stability.
-
Methodology: Based on the principle of ligand-induced thermal stabilization of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., NCI-H1975) to ~80% confluency. Harvest and resuspend cells in culture medium. Treat cell suspensions with the test compound (e.g., 1 µM BBO-124) or DMSO vehicle for 1 hour at 37°C.[19]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[20]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[17]
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of the specific target protein (e.g., EGFR, VEGFR2) and a control protein (e.g., GAPDH) in the soluble fraction using Western blotting or another sensitive protein detection method like mass spectrometry.
-
Data Analysis: Plot the normalized amount of soluble protein against the temperature for both vehicle and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization. The temperature at which 50% of the protein is denatured is the apparent Tagg.
-
References
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A Comparative Guide to the Synthetic Efficiency of Routes to 3,5-Disubstituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities. This substitution often enhances metabolic stability and improves pharmacokinetic profiles, making the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles a critical endeavor for drug discovery and development professionals.[1][2][3] This guide provides an in-depth comparison of the prevalent synthetic strategies, offering field-proven insights and supporting experimental data to aid researchers in selecting the most efficient route for their specific applications.
Core Synthetic Strategies: A Comparative Overview
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is primarily achieved through a few key strategies. The choice of route is dictated by factors such as the availability of starting materials, desired substrate scope, scalability, and the need for rapid library synthesis. The most common methods involve the cyclization of amidoxime derivatives, while advancements in technology have introduced highly efficient microwave-assisted and continuous flow protocols.[2][3]
The Workhorse: Cyclization of Amidoximes with Acylating Agents
The most versatile and widely adopted approach is the [4+1] cycloaddition, which involves the reaction of an amidoxime with a carboxylic acid or its derivative.[3] This method proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Route A: Reaction with Acyl Chlorides: This is a traditional and often high-yielding two-step method. The amidoxime is first acylated with an acyl chloride, typically in the presence of a base like pyridine, to form the O-acylamidoxime intermediate.[4][5] Subsequent heating promotes the cyclodehydration. While robust, this method's efficiency is hampered by the need to handle moisture-sensitive and often commercially limited acyl chlorides.[6]
-
Route B: One-Pot Reaction with Carboxylic Acids: To circumvent the limitations of acyl chlorides, one-pot procedures using readily available carboxylic acids have become the preferred method. The carboxylic acid is activated in situ using a coupling agent, followed by reaction with the amidoxime and subsequent cyclization. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8] This approach offers excellent substrate scope and operational simplicity, making it highly amenable to library synthesis.[5]
An Alternative Pathway: 1,3-Dipolar Cycloaddition
A mechanistically distinct approach is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[5] While conceptually straightforward, this route is often less favorable due to the propensity of nitrile oxides to dimerize, leading to undesired byproducts.[5] Furthermore, the triple bond of the nitrile dipolarophile can be unreactive, requiring harsh conditions or specific catalysts to achieve reasonable efficiency.[5]
Modern Technologies for Enhanced Efficiency
Recent advancements have focused on accelerating these classical transformations and enabling high-throughput synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has proven to be a powerful tool for the synthesis of 1,2,4-oxadiazoles.[1][9] By enabling rapid and uniform heating, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating.[1][9][10] This technology is particularly effective for the cyclodehydration step of the O-acylamidoxime intermediate.[1]
-
Continuous Flow Chemistry: For large-scale synthesis and rapid library generation, continuous flow reactors offer significant advantages.[7] These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety.[8] Flow chemistry platforms can integrate synthesis, quenching, and even purification steps, creating a highly automated and efficient workflow.[7][11][12]
Quantitative Data Summary: A Head-to-Head Comparison
The following table provides a comparative summary of the key performance indicators for each synthetic route.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride | Amidoxime, Acyl Chloride, Base (e.g., Pyridine) | 1–16 h | Room Temp. to Reflux | 60–95% | High yields, well-established, broad substrate scope. | Requires pre-synthesis of amidoximes, multi-step, handling of reactive acyl chlorides.[2][4] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., EDC, HATU) | 2–24 h | 80–120 °C | 61–93% | One-pot procedure, uses readily available starting materials, high yields.[5] | Requires coupling agents, may require elevated temperatures for cyclization. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile, Catalyst (optional) | 12–72 h | Room Temp. to High Temp. | 19–60% | Utilizes different starting materials. | Prone to side reactions (dimerization), often low to moderate yields, limited scope.[2][5] |
| Microwave-Assisted Synthesis (MAOS) | Amidoxime, Acylating Agent, Base or Coupling Agent | 5–30 min | 120–160 °C | 70–95% | Drastically reduced reaction times, high yields, improved purity.[1][10] | Requires specialized microwave reactor equipment. |
| Continuous Flow Synthesis | Amidoxime, Carboxylic Acid, Coupling Agent | 10–20 min (residence time) | 150–175 °C | 75–93% | Scalable, excellent for library synthesis, integrated purification possible, enhanced safety.[7][8][12] | Requires specialized flow chemistry setup and optimization. |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, highlighting the key intermediates and reaction types.
Caption: Major synthetic pathways to 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocols
Herein are detailed, self-validating protocols for the most efficient and commonly employed synthetic routes.
Protocol 1: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
This protocol is adapted from methodologies that utilize coupling agents for efficient one-pot synthesis.[5]
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime in a single reaction vessel.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Add the amidoxime (1.0 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Causality: The use of HATU as a coupling agent efficiently converts the carboxylic acid into a highly reactive acyl intermediate, which readily reacts with the amidoxime. The subsequent heating in the same pot promotes the cyclodehydration of the O-acylamidoxime intermediate, streamlining the process and maximizing efficiency.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave heating to accelerate the synthesis.[1][10]
Objective: To rapidly synthesize a 3,5-disubstituted 1,2,4-oxadiazole using microwave irradiation.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
HBTU (1.0 eq)
-
Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (3.0 eq)
-
Anhydrous Acetonitrile
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), amidoxime (1.0 eq), HBTU (1.0 eq), and PS-BEMP (3.0 eq).
-
Add anhydrous acetonitrile to the vessel.
-
Seal the vessel and place it in a dedicated microwave synthesizer.[1]
-
Irradiate the mixture at 160 °C for 15 minutes.[6]
-
After cooling the reaction vessel to room temperature, filter the reaction mixture to remove the PS-BEMP resin.
-
Wash the resin with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Causality: Microwave heating provides rapid and efficient energy transfer to the polar solvent and reactants, significantly accelerating the rate of both the initial coupling and the subsequent cyclodehydration.[1] The use of a polymer-supported base (PS-BEMP) simplifies the workup, as it can be easily removed by filtration, which is a significant advantage for rapid library synthesis.[6]
Protocol 3: General Workflow for Continuous Flow Synthesis
This workflow outlines the general steps for developing a continuous flow synthesis of 1,2,4-oxadiazoles.[7][8]
Objective: To establish a continuous flow process for the scalable and automated synthesis of 1,2,4-oxadiazoles.
Caption: General workflow for continuous flow synthesis of 1,2,4-oxadiazoles.
Procedure:
-
Stream Preparation: Prepare separate stock solutions of the carboxylic acid with a base (e.g., DIPEA), the coupling agent (e.g., HATU), and the amidoxime in a suitable solvent like dimethylacetamide (DMA).[7]
-
Activation: Pump the carboxylic acid/base stream and the coupling agent stream through a T-mixer into a residence time coil at a controlled temperature (e.g., 30 °C) to allow for the activation of the carboxylic acid.[7]
-
Amidoxime Addition: Introduce the amidoxime stream into the flow path through a second T-mixer.
-
Cyclization: Pass the combined reaction stream through a heated reactor coil at a high temperature (e.g., 150-175 °C) to promote the cyclodehydration. The residence time is controlled by the flow rate and the reactor volume.[7][8]
-
Collection: The product stream exits the reactor, passes through a back pressure regulator to maintain the system pressure and prevent solvent boiling, and is collected for subsequent workup and purification.
Causality: This setup separates the activation and cyclization steps in space rather than time. The high temperatures achievable in a sealed flow system dramatically accelerate the cyclization, allowing for very short residence times. This high-throughput methodology is ideal for producing large libraries of compounds for screening.[7][13]
Conclusion and Recommendations
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved significantly, with modern methods offering remarkable improvements in efficiency over classical approaches.
-
For exploratory and small-scale synthesis , the one-pot reaction of amidoximes with carboxylic acids using a coupling agent offers the best balance of convenience, substrate scope, and yield.
-
For rapid lead optimization and library synthesis , microwave-assisted synthesis is the superior choice, providing dramatic reductions in reaction time.
-
For large-scale production and high-throughput screening campaigns , investing in a continuous flow chemistry platform provides unparalleled control, scalability, and potential for automation.
By understanding the causality behind each experimental choice and leveraging the appropriate technology, researchers can confidently and efficiently synthesize the 1,2,4-oxadiazole scaffolds necessary to advance their drug discovery programs.
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Wang, Y., Miller, R. L., Sauer, D. R., & Djuric, S. W. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. Available from: [Link]
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Bogdan, A. R., & Wang, Y. (2015). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 5(100), 82331–82335. Available from: [Link]
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Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. Available from: [Link]
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Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(19), 2938-2944. Available from: [Link]
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Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry, 9, 7344-7350. Available from: [Link]
- Sidneva, E. N., et al. (2022). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 58, 473-479.
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Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232-239. Available from: [Link]
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Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
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Kumar, P., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Sciences, 74(4), 361-365. Available from: [Link]
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Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1-25. Available from: [Link]
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Sidneva, E. N., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7578. Available from: [Link]
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Sidneva, E. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7578. Available from: [Link]
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A Head-to-Head Comparison of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole and its Non-brominated Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The introduction of halogen atoms, particularly bromine, is a well-established tactic to modulate the physicochemical and pharmacological properties of a molecule.[1][2] This guide provides a detailed, head-to-head comparison of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole and its non-brominated parent compound, 5-Benzyl-3-phenyl-1,2,4-oxadiazole . While direct comparative studies on these specific molecules are not extensively available in the public domain, this analysis synthesizes data from closely related structures and established principles of medicinal chemistry to provide a predictive comparison for researchers in the field.
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[3][4][5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] This guide will delve into the anticipated differences in synthesis, physicochemical properties, and biological activity profiles conferred by the introduction of a bromine atom at the ortho position of the 3-phenyl substituent.
I. Synthesis and Structural Considerations
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-documented process, typically proceeding through the cyclization of an O-acyl amidoxime intermediate.[4] This intermediate is generally formed from the reaction of an amidoxime with a carboxylic acid derivative.
General Synthetic Workflow:
Caption: Workflow for the MTT cell viability assay.
IV. Conclusion and Future Directions
The introduction of a bromine atom at the ortho position of the 3-phenyl ring in 5-benzyl-1,2,4-oxadiazole is predicted to have a multifaceted impact on the molecule's properties. The brominated analog will be more lipophilic and likely less water-soluble than its non-brominated counterpart. From a biological standpoint, the combination of steric, electronic, and potential halogen bonding effects makes a definitive prediction of activity challenging without direct experimental data. However, these same modifications offer exciting avenues for optimizing potency and selectivity.
For researchers working with this scaffold, the key takeaway is that ortho-bromination is a powerful tool for probing structure-activity relationships. It is recommended that both analogs be synthesized and tested in parallel to empirically determine the impact of this substitution on the desired biological activity. Further studies could also explore other halogen substitutions (F, Cl, I) at various positions on the phenyl ring to build a comprehensive SAR profile and guide the development of more potent and selective drug candidates.
V. References
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]
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BenchChem. (2025). Synthesis and Anticancer Evaluation of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles: Application Notes and Protocols. BenchChem.
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Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-15. [Link]
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Kumar, V., et al. (2024). Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl). Impactfactor.
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Hardegger, L. A., et al. (2011). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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Klinčić, D., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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Koparir, M., et al. (2011). 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Synthesis, characterization, DFT study and antimicrobial activity. ResearchGate.
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
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Patel, H., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.
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Stubbings, W. A., & Harrad, S. (2014). Selected physicochemical properties of brominated flame retardants. ResearchGate.
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Ustabas, F., et al. (2019). 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Synthesis, characterization, DFT study and antimicrobial activity. ResearchGate.
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G. N. Jorgensen, et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications.
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. PubMed.
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Kumar, K. A., et al. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate.
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de Souza, T. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
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Tabatabai, S. A., et al. (2017). Novel Derivatives of diphenyl-1,3,4-oxadizole as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Brieflands.
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de la Torre, B. G., & Albericio, F. (2010). Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. Semantic Scholar.
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Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
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El-Sayed, N. N. E., et al. (2022). Novel 1,3,4-oxadiazole-nicotinamide hybrids as non-classical AHL mimics quorum sensing inhibitors of Pseudomonas aeruginosa: design, synthesis and biological evaluation. National Institutes of Health.
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Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. PubMed.
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Botta, M., et al. (2017). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. National Institutes of Health.
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Karczmarzyk, Z., & Kwiecień, H. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.
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A Comprehensive Guide to Evaluating the Therapeutic Index of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a novel investigational compound. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic index (TI) is a critical quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[5][6] A high TI is desirable, indicating a wide margin between efficacy and toxicity.[7]
This document outlines a logical, multi-stage process, beginning with rapid and cost-effective in vitro assessments before progressing to the more complex, yet essential, in vivo models.[8][9] The protocols described herein are designed to be self-validating through the use of appropriate controls, ensuring the generation of robust and reliable data for critical decision-making in the drug development pipeline.
Part 1: Foundational Assessment - The In Vitro Selectivity Index
The initial phase of evaluation focuses on cell-based assays to establish a preliminary therapeutic window. This is achieved by determining the compound's potency against a target cell line (e.g., a cancer cell line) versus its cytotoxicity towards a non-cancerous cell line. The ratio of these values provides the Selectivity Index (SI), an in vitro proxy for the therapeutic index.[10][11]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Experimental Objective:
To determine the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line and the half-maximal cytotoxic concentration (CC₅₀) against a non-cancerous cell line to calculate the Selectivity Index.
Comparative Compounds:
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent).[1]
-
Alternative: A structurally related analogue, 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole, to explore preliminary structure-activity relationships (SAR).
Experimental Protocol: MTT Assay for IC₅₀ and CC₅₀ Determination
-
Cell Culture:
-
Select appropriate cell lines. For an initial anticancer screen, the human breast adenocarcinoma cell line MCF-7 is a common choice for oxadiazole derivatives.[13] For non-cancerous control, the human embryonic kidney cell line HEK293 can be used.[10][11]
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound, the alternative compound, and Doxorubicin in DMSO.
-
Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (for MCF-7 cells) and CC₅₀ (for HEK293 cells) values.
-
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity and selectivity testing.
Data Summary and Interpretation
The results of the in vitro assays should be summarized for clear comparison.
| Compound | IC₅₀ on MCF-7 (µM) | CC₅₀ on HEK293 (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Positive Control) | Experimental Value | Experimental Value | Calculated Value |
A higher SI value is favorable, suggesting that the compound is more toxic to cancer cells than to normal cells, indicating a potentially wider therapeutic window.
Part 2: Preclinical Confirmation - In Vivo Therapeutic Index
While in vitro data is crucial for initial screening, in vivo studies are the gold standard for evaluating a compound's behavior in a complex biological system.[8][14] These studies allow for the determination of the classic therapeutic index by comparing the effective dose (ED₅₀) in a disease model with the toxic dose (TD₅₀) in healthy animals.[15][16]
Experimental Objective:
To determine the ED₅₀ in a tumor xenograft model and the TD₅₀ from an acute toxicity study to calculate the definitive therapeutic index (TI = TD₅₀ / ED₅₀).
Experimental Protocol: Efficacy in a Xenograft Mouse Model (ED₅₀)
-
Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.
-
Subcutaneously implant 2-5 x 10⁶ MCF-7 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
-
Dose Administration:
-
Based on in vitro data and preliminary dose-range finding studies, administer a range of doses of the test compound (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral).
-
Treat animals daily or on another optimized schedule for a set period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
The ED₅₀ is the dose that results in 50% inhibition of tumor growth compared to the vehicle control group.
-
Experimental Protocol: Acute Systemic Toxicity (TD₅₀)
-
Animal Model:
-
Use healthy mice of the same strain as the efficacy study (e.g., Swiss albino or C57BL/6, depending on laboratory standards).
-
-
Dose Administration:
-
Administer single, escalating doses of the compound to different groups of mice (n=5-6 per group).
-
The dose range should be wide enough to produce both no observable adverse effects and significant toxicity/lethality.
-
-
Observation:
-
Monitor the animals closely for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.[15]
-
Key parameters include determining the Maximum Tolerated Dose (MTD) and the dose that is lethal to 50% of the animals (LD₅₀). The TD₅₀ (toxic dose in 50% of subjects) can be determined based on a predefined set of adverse events.
-
-
Calculation:
-
Use statistical methods (e.g., probit analysis) to calculate the TD₅₀ or LD₅₀ from the dose-response data.
-
Workflow for In Vivo Therapeutic Index Determination
Caption: Workflow for determining the in vivo therapeutic index.
Part 3: Integrated Comparative Analysis
A final comparison integrates all generated data to provide a holistic view of the compound's potential. This allows for a direct comparison against a known standard and other investigational molecules.
| Parameter | This compound | Doxorubicin (Control) |
| In Vitro Data | ||
| IC₅₀ (MCF-7, µM) | Experimental Value | Experimental Value |
| CC₅₀ (HEK293, µM) | Experimental Value | Experimental Value |
| Selectivity Index (SI) | Calculated Value | Calculated Value |
| In Vivo Data | ||
| ED₅₀ (mg/kg) | Experimental Value | Experimental Value |
| TD₅₀ (mg/kg) | Experimental Value | Experimental Value |
| Therapeutic Index (TI) | Calculated Value | Calculated Value |
Conclusion
The systematic evaluation of the therapeutic index is a cornerstone of preclinical drug development. The multi-step process detailed in this guide, progressing from in vitro selectivity to in vivo efficacy and toxicity, provides a robust framework for characterizing the safety and potential of this compound. The resulting data is indispensable for making informed, go/no-go decisions and for guiding the future development of this and other promising 1,2,4-oxadiazole derivatives.
References
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- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
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- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, a compound with potential applications in medicinal chemistry, requires meticulous handling and disposal due to its chemical structure. This guide provides an in-depth, procedural framework for its safe management, moving from hazard assessment to final disposal, ensuring the protection of both laboratory personnel and the environment.
Core Principle: Hazard Identification by Structural Analogy
-
1,2,4-Oxadiazole Moiety : Heterocyclic compounds of this class can exhibit a range of biological activities and may cause skin, eye, and respiratory irritation.[1][2][3]
-
Bromophenyl Group : The presence of a halogen (bromine) on the phenyl ring classifies this compound as a halogenated organic compound .[4] This is the single most important factor determining its disposal pathway. Halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic dioxins and furans. They must never be mixed with non-halogenated organic waste.[5][6]
Based on this analysis, the compound should be treated as a hazardous substance with potential for irritation and toxicity, requiring dedicated disposal as halogenated waste.
Essential Safety and Handling Protocols
Prior to handling or initiating any disposal procedure, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
All work involving this compound, including weighing, transfers, and dissolution, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities.[8][9] | Protects against accidental splashes of the compound in solid or solution form, which may cause serious eye irritation.[1][2] |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a fully buttoned, flame-resistant lab coat.[4][5] | Prevents direct skin contact. Halogenated organic compounds can cause skin irritation or be absorbed through the skin.[1][2] |
| Respiratory Protection | Not typically required when using a fume hood. If work must be done outside a hood, a NIOSH-approved respirator is necessary.[8] | Prevents inhalation of airborne particles (if solid) or vapors from solutions. |
Spill Management Protocol
Accidents can happen. A swift and correct response is critical to mitigating risk.
-
Evacuate and Alert : Immediately alert personnel in the vicinity. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.
-
Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Before cleanup, don the full PPE detailed in the table above.
-
Contain the Spill :
-
Clean Up : Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container designated for "Halogenated Organic Waste."[11]
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as halogenated waste.
-
Dispose : Dispose of the sealed container and contaminated materials according to the primary disposal protocol in the next section.
Step-by-Step Disposal Procedure
The fundamental rule is segregation . This compound and any materials contaminated with it must be disposed of as halogenated organic waste.
Step 1: Waste Classification
Immediately classify all waste streams containing this compound (e.g., leftover solid, reaction mixtures, contaminated consumables) as "Halogenated Organic Waste." [4][12]
Step 2: Select the Correct Waste Container
Use a designated, properly labeled container for halogenated organic waste.[5]
-
The container must be made of a compatible material (e.g., polyethylene for solvents, glass for solids) and be in good condition with a secure, leak-proof lid.[13]
-
The use of metal safety cans is often not recommended for halogenated solvents as they can degrade to form acids that corrode the metal.[5]
Step 3: Labeling
As soon as the first drop of waste is added, affix a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound" and any other components (e.g., solvents) with their approximate percentages.[11]
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
-
Keep the waste container closed at all times except when adding waste.[11][13] A funnel should not be left in the container opening.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and must have secondary containment (e.g., a larger, chemical-resistant tub) to contain potential leaks.[5]
-
Crucially, do not mix incompatible wastes. For example, do not add strong oxidizing agents or bases to this waste stream without first neutralizing.
Step 5: Final Disposal
-
Once the container is nearly full (do not overfill), or if it has been accumulating for a period defined by your institution (often 90 days), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste collection.[13] They will handle the final disposal through a licensed hazardous waste management company.
The following diagram illustrates the decision-making workflow for proper disposal.
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Navigating the Synthesis and Handling of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel heterocycle, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole, represents a promising scaffold in medicinal chemistry and drug development. Its unique structural motifs, combining a brominated aromatic ring with an oxadiazole core, necessitate a robust and informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Reactivity Profile
-
Brominated Aromatic Compounds: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Halogenated hydrocarbons require specific disposal protocols.[3] Upon combustion, they can release toxic fumes such as hydrogen bromide.
-
Oxadiazole Derivatives: The oxadiazole ring is a stable heterocyclic moiety found in many pharmacologically active molecules.[4][5] While the ring itself is relatively inert, the overall reactivity of the molecule is influenced by its substituents. The synthesis of oxadiazoles can involve reagents that require careful handling.[6][7]
Based on this analysis, this compound should be treated as a compound that is potentially irritating, harmful if ingested or inhaled, and requires specific waste disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and similar chemical entities. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes of the compound or solvents, as well as potential vapors.[8] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a barrier against skin contact, which can cause irritation.[2][3] Gloves should be inspected before use and changed frequently. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from spills and splashes.[2][8] |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of any potential vapors or dusts.[2][9] For situations where a fume hood is not feasible or for spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[8] |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[2][9]
-
Material Transfer: Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize airborne particles.
-
Weighing: Tare a suitable container on an analytical balance. Carefully add the desired amount of the compound. Clean any spills on the balance immediately with a damp cloth (using an appropriate solvent).
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the container with the compound. Gently swirl or stir to dissolve. If heating is required, use a heating mantle with a stirrer and a condenser to prevent solvent loss and vapor release.
-
Reaction Vessel: Ensure all glassware is clean, dry, and free of contaminants. Assemble the reaction apparatus within the fume hood.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. Being prepared is key to a safe and effective response.
-
Minor Spills (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
If safe to do so, prevent the spill from spreading.
-
Follow your institution's emergency response procedures.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation Workflow
Caption: Workflow for the proper segregation and disposal of waste generated from handling this compound.
-
Halogenated Organic Waste: Due to the presence of bromine, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.
-
Labeling: Clearly label the waste container with its contents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed contractor.[9]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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- National Institutes of Health. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
